4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOOQBPXUNZARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374860 | |
| Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-11-2 | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, a valuable fluorinated building block in medicinal chemistry and materials science. The document delves into the theoretical underpinnings and practical execution of key synthetic strategies, including Friedel-Crafts acylation and methodologies involving organometallic reagents. Emphasis is placed on explaining the rationale behind experimental choices, ensuring scientific integrity through detailed protocols, and providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylated Aromatic Ketones
Trifluoromethylated aromatic compounds are of considerable interest across various industrial sectors, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (CF3) imparts unique properties to organic molecules, such as high lipophilicity, strong electron-withdrawing capabilities, and metabolic stability.[1] These characteristics are highly desirable in drug design, as they can enhance a compound's bioactivity, membrane permeability, and resistance to metabolic degradation.
This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in various biologically active compounds. This guide will explore the primary synthetic pathways to this important molecule, providing both the theoretical basis and practical, step-by-step protocols.
Synthetic Strategies
The synthesis of this compound can be approached through several established methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. This guide will focus on two prominent and reliable strategies:
-
Friedel-Crafts Acylation: A classic and widely used method for forming carbon-carbon bonds to an aromatic ring.
-
Organometallic Reagent-based Approaches: Utilizing Grignard or organolithium reagents for the introduction of the trifluoroacetyl group.
Friedel-Crafts Acylation of 3-Methoxytoluene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an acyl group.[2][3] In the context of synthesizing this compound, this involves the reaction of 3-methoxytoluene with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Starting Material: 3-Methoxytoluene is selected as the aromatic substrate. The methoxy and methyl groups are ortho, para-directing activators. The methoxy group is a stronger activator than the methyl group, and the steric hindrance from the methyl group will favor acylation at the para position to the methoxy group, leading to the desired product.
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is a potent acylating agent due to the high electrophilicity of the carbonyl carbons, which is enhanced by the strong electron-withdrawing trifluoromethyl groups.[4]
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl3), is required to activate the TFAA, generating a highly reactive acylium ion intermediate.[5] Other Lewis acids like bismuth triflate or scandium triflate can also be effective, sometimes under milder conditions.[6]
-
Solvent: An inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), is typically used to facilitate the reaction and control the temperature.
Reaction Mechanism Workflow:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3-Methoxytoluene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 3-methoxytoluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Trustworthiness and Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7][8]
Synthesis via Organometallic Reagents
An alternative and powerful strategy involves the use of organometallic reagents, such as Grignard or organolithium reagents, to introduce the trifluoroacetyl group.[9][10] These methods are particularly useful when the aromatic ring is sensitive to the harsh conditions of Friedel-Crafts acylation.
2.2.1. Grignard Reagent Approach
This method involves the preparation of a Grignard reagent from a suitable halo-aromatic precursor, followed by its reaction with a trifluoroacetylating agent.
Causality Behind Experimental Choices:
-
Starting Material: 1-Bromo-4-methoxy-2-methylbenzene is a suitable starting material for the formation of the corresponding Grignard reagent.
-
Grignard Reagent Formation: Magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) are used to form the organomagnesium halide.[11]
-
Trifluoroacetylating Agent: Ethyl trifluoroacetate is a commonly used and effective electrophile for this reaction. The Grignard reagent adds to the carbonyl carbon of the ester.[12]
Reaction Workflow:
Caption: Workflow for Grignard-based synthesis.
Experimental Protocol: Grignard Reaction
Materials:
-
1-Bromo-4-methoxy-2-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous THF to the magnesium turnings.
-
Add a solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reagent formation. The reaction is exothermic.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to 0 °C.
-
Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
2.2.2. Organolithium Reagent Approach
Organolithium reagents offer an alternative with potentially higher reactivity compared to Grignard reagents.[13] The synthesis can proceed via lithium-halogen exchange or direct deprotonation (metalation) if a sufficiently acidic proton is available.
Causality Behind Experimental Choices:
-
Starting Material: 1-Bromo-4-methoxy-2-methylbenzene can be used for lithium-halogen exchange.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common and commercially available reagent for this purpose.
-
Trifluoroacetylating Agent: N,N-Dimethyltrifluoroacetamide can be used as the electrophile. The reaction with an organolithium reagent typically forms a stable tetrahedral intermediate which, upon workup, yields the ketone.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 845823-11-2 | [14] |
| Molecular Formula | C10H9F3O2 | |
| Molecular Weight | 218.17 g/mol | |
| Appearance | Clear liquid | [15] |
| Boiling Point | 64°C @ 0.5 mmHg | [15] |
| Density | 1.32 g/cm³ | [15] |
| ¹H NMR (CDCl₃, ppm) | δ 7.8 (d, 1H), 6.8 (d, 1H), 6.7 (s, 1H), 3.9 (s, 3H), 2.5 (s, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 182 (q), 164, 134, 133, 122, 117 (q), 114, 110, 56, 22 | |
| ¹⁹F NMR (CDCl₃, ppm) | δ -72 |
Safety and Handling
Working with the reagents involved in these syntheses requires strict adherence to safety protocols.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. It reacts violently with water.[16][17] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20]
-
Aluminum Chloride (AlCl₃): A water-reactive and corrosive solid. Inhalation of dust can cause respiratory irritation. Handle in a fume hood and avoid contact with moisture.
-
Organometallic Reagents (Grignard and Organolithiums): Pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][19]
Conclusion
The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between Friedel-Crafts acylation and organometallic-based methods will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available equipment. By understanding the underlying chemical principles and adhering to rigorous experimental techniques and safety precautions, researchers can successfully prepare this valuable fluorinated building block for a wide range of applications in chemical synthesis and drug discovery.
References
-
Amii, H. (2016). Recent progress in catalytic aromatic trifluoromethylation. 3rd International Conference on Past and Present Research Systems of Green Chemistry. [Link]
- Google Patents. (1988).
-
MDPI. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 23(11), 2829. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 79(24), 12155–12163. [Link]
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SpectraBase. 4'-Methoxy-2,2,2-trifluoroacetophenone. [Link]
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Wikipedia. Organolithium reagent. [Link]
-
Taylor & Francis. Organolithium reagents – Knowledge and References. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Erowid. Preparation of Ketones from Grignard Reagents and Acetic Anhydride. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
ResearchGate. (2025). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Bulletin of the Chemical Society of Japan, 74(5), 951–956. [Link]
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A Technical Guide to the Chemical Properties and Synthetic Utility of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl ketones (TFMKs) represent a highly valuable class of compounds, often serving as key intermediates or as potent enzyme inhibitors by mimicking the tetrahedral transition states of amide or ester hydrolysis.[2]
This guide provides an in-depth technical overview of a specific TFMK, 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone . We will explore its fundamental chemical and physical properties, predictable spectroscopic signatures, logical synthetic pathways, and characteristic reactivity. This document is designed to serve as a practical resource for researchers aiming to synthesize or utilize this compound in drug discovery and other advanced applications.
Physicochemical Properties and Structural Analysis
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison with its well-documented parent compound, 4'-Methoxy-2,2,2-trifluoroacetophenone.
Table 1: Summary of Physicochemical Properties
| Property | Value (Target Compound) | Value (Analog: 4'-Methoxy-2,2,2-trifluoroacetophenone) | Reference |
| CAS Number | 845823-11-2 | 711-38-6 | [3][4] |
| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₇F₃O₂ | [3][4] |
| Molecular Weight | 218.18 g/mol | 204.15 g/mol | [3][5] |
| Appearance | Predicted: Clear, colorless to light yellow liquid | Clear, light yellow to yellow liquid | [6][7] |
| Boiling Point | Predicted: Higher than analog due to increased MW | 64 °C @ 0.5 mmHg | [7] |
| Density | Predicted: ~1.2-1.3 g/cm³ | 1.32 g/cm³ | [5][7] |
| Refractive Index | Predicted: ~1.50 | 1.4970 - 1.5020 | [6][7] |
| Flash Point | Predicted: >95 °C | 94.6 °C | [5] |
Structural and Electronic Effects
The reactivity of this compound is governed by the interplay of three key functional groups on the aromatic ring:
-
Trifluoroacetyl Group (-COCF₃): The three fluorine atoms exert a powerful electron-withdrawing inductive effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is the dominant feature controlling the molecule's reactivity.
-
Methoxy Group (-OCH₃): Located at the para-position, the methoxy group is a strong resonance electron-donating group, activating the aromatic ring towards electrophilic substitution.
-
Methyl Group (-CH₃): Positioned ortho to the methoxy group, the methyl group is a weak electron-donating group through hyperconjugation.
The combined electron-donating effects of the methoxy and methyl groups enrich the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution, while the trifluoroacetyl group dictates the chemistry of the carbonyl center.
Spectroscopic Characterization (Predicted)
Based on its structure and data from analogs, the following spectroscopic signatures are anticipated for this compound.
-
¹H NMR:
-
Aromatic Protons: Three signals in the aromatic region (~6.8-7.9 ppm). The substitution pattern would lead to a predictable splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A quartet (due to coupling with ³F) expected around 180-185 ppm.
-
Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large C-F coupling constant (J ≈ 290 Hz) appearing around 117 ppm.
-
Aromatic Carbons: Signals between 110-165 ppm. The carbon attached to the methoxy group will be the most downfield.
-
Methoxy & Methyl Carbons: Resonances expected around 55 ppm (-OCH₃) and 20 ppm (-CH₃), respectively.
-
-
¹⁹F NMR:
-
A sharp singlet around -72 to -75 ppm is expected, characteristic of the -COCF₃ moiety.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 218.
-
Key Fragments: Expect significant peaks corresponding to the loss of key fragments: [M-CF₃]⁺ at m/z = 149 and the acylium ion [CH₃(OCH₃)C₆H₃CO]⁺ at m/z = 149.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band for the C=O stretch is predicted at a high wavenumber (typically 1710-1730 cm⁻¹) due to the inductive effect of the CF₃ group.
-
C-O stretching for the methoxy group around 1250 cm⁻¹.
-
Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
Synthesis Methodologies
The most direct and industrially relevant approach to synthesizing this compound is through a Friedel-Crafts acylation reaction.
Proposed Synthesis: Friedel-Crafts Acylation of 3-Methylanisole
This pathway involves the reaction of 3-methylanisole with a potent trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), catalyzed by a Lewis acid. The methoxy group is a more powerful activating and directing group than the methyl group; its para-directing effect will guide the incoming electrophile to the desired position, ortho to the less-directing methyl group.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Friedel-Crafts Acylation
Disclaimer: This is a representative protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM, 5 mL/mmol of substrate). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 3-methylanisole (1.0 eq.) and trifluoroacetic anhydride (1.1 eq.) in dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of ice-cold 1M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Reactivity and Synthetic Potential
The highly electrophilic nature of the trifluoromethyl ketone moiety makes it a versatile handle for a range of chemical transformations.
A. Carbonyl Reactivity: Hydration and Reduction
Due to the strong electron-withdrawing effect of the CF₃ group, the carbonyl is highly susceptible to nucleophilic attack and readily forms a stable gem-diol (hydrate) in the presence of water.[4][8] This can sometimes complicate purification and characterization, and anhydrous conditions are often preferred for subsequent reactions. The ketone can also be efficiently reduced to the corresponding alcohol, 1-(4-methoxy-2-methylphenyl)-2,2,2-trifluoroethanol, using standard reducing agents like sodium borohydride (NaBH₄). Asymmetric reduction can provide access to valuable chiral fluorinated building blocks.
B. Advanced Transformations: Selective Defluorination
Recent advances in organophosphorus chemistry have enabled remarkable selective defluorination reactions of TFMKs.[1] Through a phospha-Brook rearrangement mechanism, the CF₃ group can be methodically converted into less fluorinated analogs.[1] This transforms the TFMK from a simple building block into a sophisticated precursor for a diverse library of fluorinated compounds.
Caption: Tunable defluorination pathways from a trifluoromethyl ketone.[1]
Protocol: Synthesis of a Difluoromethyl Ketone (Illustrative)
This protocol is adapted from literature procedures for the conversion of TFMKs.[1]
-
Setup: In an oven-dried Schlenk tube, combine the this compound (1.0 eq.), diphenylphosphine oxide (1.1 eq.), and an appropriate high-boiling solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture to 130 °C for 12-24 hours.
-
Monitoring: Follow the disappearance of the starting material by GC-MS analysis of reaction aliquots.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the corresponding difluoromethyl ketone. By adjusting the stoichiometry of the phosphine oxide and the temperature, further defluorination to the monofluoromethyl and methyl ketones can be achieved.[1]
Applications in Research and Development
The unique structural features of this compound make it a highly attractive intermediate for several high-value applications:
-
Pharmaceutical Development: It serves as a key building block for synthesizing novel therapeutic agents. The trifluoromethyl ketone moiety can act as a warhead for covalent enzyme inhibition or as a stable isostere for other functional groups, while the substituted phenyl ring allows for scaffold diversification. Its properties are particularly relevant for CNS agents and anti-inflammatory molecules.[9]
-
Agrochemicals: The compound is a valuable precursor for the development of next-generation pesticides and herbicides, where the trifluoromethyl group often enhances efficacy and environmental stability.[10]
-
Materials Science: It can be used in the synthesis of specialized fluorinated polymers and materials, contributing to properties such as thermal stability and chemical resistance.
Conclusion
This compound is a specialized chemical intermediate with significant potential. Its synthesis is accessible through established organic chemistry reactions like the Friedel-Crafts acylation. The true value of this molecule lies in the reactivity of its trifluoromethyl ketone group, which not only allows for standard carbonyl chemistry but also opens the door to advanced, selective defluorination reactions. For researchers in drug discovery and applied chemical sciences, this compound represents a versatile platform for creating novel, high-performance molecules.
References
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An In-depth Technical Guide to the Structure Elucidation of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties. The introduction of fluorine atoms into a molecule can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a compound of interest, featuring a trifluoromethyl ketone moiety and a substituted aromatic ring. Accurate and unambiguous structure elucidation is a cornerstone of chemical research and development, ensuring the integrity of subsequent studies and the safety of potential applications. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required to definitively determine the structure of this compound.
Proposed Structure and Foundational Analysis
The initial step in any structure elucidation workflow is to propose a structure based on the available synthetic route or preliminary data. The proposed structure for the target compound, this compound, is presented below.
Caption: Proposed structure of this compound.
Based on this structure, we can deduce the following fundamental properties:
-
Molecular Formula: C₁₀H₉F₃O₂
-
Molecular Weight: 218.17 g/mol
-
Exact Mass: 218.0555
Mass Spectrometry: The First Pillar of Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For our target compound, HRMS analysis (e.g., via ESI or APCI) should yield a molecular ion peak ([M+H]⁺ or [M]⁺˙) corresponding to the calculated exact mass, providing strong evidence for the proposed molecular formula.
Expected Fragmentation Pattern: The fragmentation pattern in mass spectrometry provides clues about the molecule's structure. For this compound, the primary fragmentation pathways are predictable:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the trifluoromethyl carbon is labile. Cleavage at this position would result in two primary fragments:
-
[CF₃]⁺ at m/z = 69
-
[M - CF₃]⁺, the acylium ion, at m/z = 149
-
-
Loss of Methyl Group: The methoxy and methyl groups can also fragment, leading to peaks at:
-
[M - CH₃]⁺ at m/z = 203
-
A representative mass spectrum would be expected to show a base peak corresponding to one of these stable fragments, likely the acylium ion at m/z 149.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3000-2850 | C-H stretch | Methyl and Methoxy | Characteristic of sp³ C-H bonds. |
| ~1700-1680 | C=O stretch | Aromatic Ketone | The carbonyl stretch is a strong, sharp peak. Conjugation with the aromatic ring and the electron-withdrawing effect of the CF₃ group will influence its exact position.[2][3] |
| ~1600, ~1450 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| ~1250 | C-O stretch | Aryl Ether | Strong absorption typical for the C-O bond of the methoxy group. |
| ~1300-1100 | C-F stretch | Trifluoromethyl | Strong, characteristic absorptions for C-F bonds. |
The presence of these key peaks would provide strong evidence for the major functional groups in the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the number of different types of protons and their neighboring atoms.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 ppm | d | 1H | H-6' | The proton ortho to the electron-withdrawing trifluoroacetyl group will be the most deshielded. |
| ~6.8-7.0 ppm | dd | 1H | H-5' | This proton is ortho to the electron-donating methoxy group and meta to the trifluoroacetyl group. |
| ~6.7-6.9 ppm | d | 1H | H-3' | This proton is ortho to the electron-donating methoxy group and shielded by it. |
| ~3.9 ppm | s | 3H | -OCH₃ | Protons of the methoxy group, appearing as a singlet. |
| ~2.6 ppm | s | 3H | -CH₃ | Protons of the methyl group on the ring, appearing as a singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom. The trifluoromethyl group will cause splitting of the signals for the carbonyl carbon and the CF₃ carbon itself due to C-F coupling.[4][5]
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~185 ppm (q) | C=O | The carbonyl carbon is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |
| ~164 ppm | C-4' | The carbon attached to the methoxy group is deshielded. |
| ~142 ppm | C-2' | The carbon attached to the methyl group. |
| ~133 ppm | C-6' | Aromatic CH carbon. |
| ~130 ppm | C-1' | The ipso-carbon attached to the carbonyl group. |
| ~118 ppm (q) | -CF₃ | The trifluoromethyl carbon will appear as a quartet with a large ¹JCF coupling constant. |
| ~114 ppm | C-5' | Aromatic CH carbon. |
| ~110 ppm | C-3' | Aromatic CH carbon. |
| ~56 ppm | -OCH₃ | The methoxy carbon. |
| ~22 ppm | -CH₃ | The methyl carbon on the ring. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.[6]
| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |
| ~ -70 to -80 ppm | s | -CF₃ | The chemical shift of the CF₃ group in trifluoroacetophenones is typically in this range, relative to a CFCl₃ standard.[7][8] It will appear as a singlet as there are no neighboring protons or fluorines to couple with. |
2D NMR Spectroscopy: Confirming the Connections
To unambiguously assign all signals and confirm the substitution pattern on the aromatic ring, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We would expect to see a correlation between H-5' and H-6', and between H-5' and H-3', confirming their positions on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C-3'/H-3', C-5'/H-5', and C-6'/H-6', as well as the methyl and methoxy groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon framework by showing correlations between protons and carbons that are 2-3 bonds away.
Caption: Key expected HMBC correlations for structure confirmation.
Key HMBC correlations to look for:
-
The protons of the ring methyl group (-CH₃) should show correlations to C-1', C-2', and C-3'.
-
The protons of the methoxy group (-OCH₃) should show a correlation to C-4'.
-
Proton H-6' should show correlations to C-1', C-2', and the carbonyl carbon (C=O).
-
Proton H-3' should show correlations to C-1', C-2', and C-4'.
-
Proton H-5' should show correlations to C-1', C-4', and C-6'.
Integrated Spectroscopic Analysis and Final Confirmation
The definitive structure elucidation is achieved by integrating the data from all spectroscopic techniques. The workflow is as follows:
Caption: Workflow for the integrated structure elucidation of the target compound.
By following this workflow, we can systematically build a case for the proposed structure. The HRMS confirms the molecular formula. The IR spectrum confirms the presence of the key functional groups (ketone, ether, aromatic ring, trifluoromethyl group). The 1D and 2D NMR data work in concert to establish the precise connectivity of all atoms, including the substitution pattern on the aromatic ring, which is the most complex aspect of this structure elucidation. The combination of all this data provides an unassailable confirmation of the structure of this compound.
Experimental Protocols
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
2. Infrared (IR) Spectroscopy
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two KBr or NaCl plates.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum.
-
2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the specific experiments.
References
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Dove Medical Press. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
- McMurry, J. (2023). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage.
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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Deconstructing the Signature of a Trifluoromethyl Ketone: A Spectroscopic and Spectrometric Guide to 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Introduction
Predicted ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.[1] The ¹H NMR spectrum of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents. The electron-withdrawing nature of the trifluoroacetyl group and the electron-donating effects of the methoxy and methyl groups will significantly influence the chemical shifts of the aromatic protons.
Based on the analysis of related compounds such as 2-methyl-4-methoxyacetophenone and 2,2,2-trifluoroacetophenone, the following ¹H NMR spectral characteristics are predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3' | ~6.8 - 7.0 | d | ~2.5 |
| H-5' | ~6.9 - 7.1 | dd | ~8.5, 2.5 |
| H-6' | ~7.8 - 8.0 | d | ~8.5 |
| 4'-OCH₃ | ~3.8 - 3.9 | s | - |
| 2'-CH₃ | ~2.4 - 2.6 | s | - |
Causality Behind Predictions: The chemical shifts are influenced by the electronic environment of each proton.[2] The methoxy group at the 4'-position and the methyl group at the 2'-position are electron-donating, causing the nearby aromatic protons (H-3' and H-5') to be shielded and appear at lower chemical shifts (upfield). Conversely, the trifluoroacetyl group is strongly electron-withdrawing, deshielding the proton ortho to it (H-6'), causing it to resonate at a higher chemical shift (downfield). The splitting patterns arise from spin-spin coupling between adjacent protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupling with ¹⁹F) |
| C=O | ~185 - 190 | q |
| CF₃ | ~115 - 120 | q |
| C-1' | ~125 - 130 | s |
| C-2' | ~140 - 145 | s |
| C-3' | ~110 - 115 | s |
| C-4' | ~160 - 165 | s |
| C-5' | ~118 - 123 | s |
| C-6' | ~130 - 135 | s |
| 4'-OCH₃ | ~55 - 56 | s |
| 2'-CH₃ | ~20 - 22 | s |
Expert Insights: The carbonyl carbon (C=O) is significantly deshielded and appears at a high chemical shift due to the electronegativity of the oxygen atom. The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents; carbons attached to the electron-donating methoxy and methyl groups (C-2' and C-4') are shifted downfield, while the others are influenced by a combination of inductive and resonance effects.[3][4] The provided table of typical chemical shifts in ¹³C NMR spectra can be a useful reference.[5]
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | ~ -70 to -80 | s |
Rationale: The chemical shift of the trifluoromethyl group is influenced by the electronic nature of the adjacent carbonyl group. The absence of any neighboring fluorine or hydrogen atoms would result in a singlet.
Predicted Mass Spectrometry Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.[6] The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
Figure 2: General workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Calibration:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Calibrate the pulse widths for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width may be required depending on the chemical environment of the fluorine atoms.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the chemical shifts to the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry
Workflow for Mass Spectrometry Data Acquisition:
Figure 3: General workflow for mass spectrometry analysis.
-
Sample Introduction:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Ionization:
-
Utilize electron ionization (EI) for fragmentation analysis. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.
-
Conclusion
This in-depth technical guide provides a comprehensive predicted analysis of the NMR and mass spectrometry data for this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed spectroscopic and spectrometric profile of this important fluorinated ketone. The provided experimental protocols offer a self-validating framework for the empirical determination of these data. This guide serves as a valuable resource for scientists and researchers in the field of drug development, aiding in the unambiguous structural elucidation and characterization of novel chemical entities.
References
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
-
DropChem. (2022, January 19). 2,2,2-トリフルオロアセトフェノン. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
- Field, L. D., Li, H., & Magill, A. M. (2007). Basic 1H- and 13C-NMR Spectroscopy.
-
NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
University of Missouri–St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Retrieved from [Link]
-
Beilstein Journals. (2021, January 28). 19F NMR as a tool in chemical biology. Retrieved from [Link]
-
Polenova, T. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]
-
RSC Publishing. (n.d.). FTIR and 19F MAS NMR investigation of the interactions between p-fluoroacetophenone and MFI structure type zeolites. Retrieved from [Link]
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physical and chemical characteristics of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone (CAS 845823-11-2). Due to the limited availability of experimental data for this specific compound, this guide leverages detailed information from its close structural analogue, 4'-Methoxy-2,2,2-trifluoroacetophenone (CAS 711-38-6), to infer and predict its properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis by providing a foundational understanding of this molecule's expected behavior and characteristics. The guide covers its molecular structure, physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications, all grounded in established chemical principles.
Introduction and Molecular Structure
This compound is an aromatic ketone characterized by a trifluoromethyl group, a methoxy group, and a methyl group attached to the phenyl ring. The presence of the trifluoromethyl moiety is of significant interest in medicinal chemistry and materials science as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy and methyl groups, as electron-donating substituents on the aromatic ring, are expected to modulate the electronic properties and reactivity of the ketone.
Table 1: Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 845823-11-2 | - |
| Molecular Formula | C10H9F3O2 | - |
| Molecular Weight | 218.17 g/mol | - |
| Appearance | White powder | [1] |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties: An Inferential Analysis
Table 2: Physicochemical Properties of 4'-Methoxy-2,2,2-trifluoroacetophenone (Analogue)
| Property | Value | Source |
| Boiling Point | 64°C @ 0.5 mmHg | [2] |
| Density | 1.32 g/cm³ | [2] |
| Refractive Index | 1.4970 to 1.5020 | [2] |
| Flash Point | 94.6°C | [1] |
| Polar Surface Area (PSA) | 26.3 Ų | [1] |
| logP (predicted) | 2.9 | [1] |
Synthesis and Reactivity
A plausible synthetic route to this compound is through the Friedel-Crafts acylation of 3-methoxytoluene. This electrophilic aromatic substitution reaction would involve the reaction of 3-methoxytoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The directing effects of the methoxy (ortho, para-directing) and methyl (ortho, para-directing) groups would favor the substitution at the 4-position, which is para to the methoxy group and ortho to the methyl group.
Diagram 2: Proposed Synthesis of this compound
Caption: Proposed Friedel-Crafts acylation for the synthesis of the title compound.
Experimental Protocol: A General Procedure for Friedel-Crafts Acylation
-
Step 1: Reaction Setup To a solution of 3-methoxytoluene in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cooled to 0°C, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.
-
Step 2: Addition of Acylating Agent Slowly add trifluoroacetic anhydride to the reaction mixture, maintaining the temperature at 0°C.
-
Step 3: Reaction Progression Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 4: Quenching and Extraction Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Step 5: Purification Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization: An Inferential Analysis
The following sections detail the expected spectroscopic data for this compound, with interpretations based on the known spectra of its non-methylated analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methoxy protons would appear as a singlet around 3.8-4.0 ppm, and the methyl protons as a singlet around 2.2-2.5 ppm.
-
¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the carbonyl carbon, the trifluoromethyl carbon, the methoxy carbon, and the methyl carbon. The carbonyl carbon signal would be expected in the downfield region (around 180-190 ppm). The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the trifluoromethyl group, likely as a singlet.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretches from the aromatic and aliphatic groups, C-O stretches from the methoxy group, and strong C-F stretches from the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (218.17 g/mol ). Common fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF₃) and the cleavage of the acyl group.
Potential Applications and Research Directions
Trifluoromethylated ketones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The unique combination of the trifluoromethyl, methoxy, and methyl groups in this compound suggests its potential utility in several areas:
-
Drug Discovery: The trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates. This compound could serve as a building block for the synthesis of novel therapeutic agents.
-
Agrochemicals: Fluorinated compounds are often used in the development of modern pesticides and herbicides.[3]
-
Materials Science: The introduction of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability and chemical resistance.
Further research is warranted to synthesize and characterize this compound to fully elucidate its properties and explore its potential in various scientific and industrial applications.
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling aromatic ketones and fluorinated compounds should be followed. Based on the data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[1] It may cause skin and eye irritation.[1]
References
Sources
An In-depth Technical Guide on the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone: Core Starting Materials and Strategic Considerations
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties that can significantly enhance the efficacy and pharmacokinetic profiles of drug candidates. 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a key building block in this arena, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the primary starting materials and synthetic strategies for its preparation, with a focus on the underlying chemical principles and practical experimental guidance.
The Significance of Fluorinated Acetophenones in Drug Discovery
The trifluoromethyl group (-CF3) is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's acidity, basicity, metabolic stability, and ability to cross biological membranes. The methoxy (-OCH3) and methyl (-CH3) substituents on the aromatic ring of the target molecule further tune these characteristics, offering a nuanced platform for lead optimization in drug development. For instance, fluorinated compounds are integral to the design of various central nervous system agents and anti-inflammatory molecules.[1]
Synthetic Pathways: A Focus on Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3-methoxytoluene. This electrophilic aromatic substitution reaction provides a robust and scalable route to the desired product.
A generalized workflow for this synthetic approach is illustrated below:
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of the target molecule.
Dissecting the Core Starting Materials
The success of the synthesis hinges on the judicious selection and handling of the following key reagents:
The Aromatic Substrate: 3-Methoxytoluene
3-Methoxytoluene (m-cresyl methyl ether) provides the foundational aromatic scaffold. The electronic properties of its substituents are critical for directing the regioselectivity of the acylation reaction.
| Property | Value |
| Chemical Formula | C8H10O |
| Molar Mass | 122.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 175-177 °C |
| Density | 0.975 g/mL |
Rationale for Regioselectivity: Both the methoxy and methyl groups are electron-donating and thus activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[2] The methoxy group is a stronger activating group than the methyl group. The desired product is formed through acylation at the position para to the strongly activating methoxy group and ortho to the methyl group. This specific orientation is favored due to the synergistic directing effects of the two substituents.
The Acylating Agent: Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride is the source of the trifluoroacetyl group. Its high reactivity is a key advantage in this synthesis.
| Property | Value |
| Chemical Formula | C4F6O3 |
| Molar Mass | 210.03 g/mol |
| Appearance | Colorless, fuming liquid |
| Boiling Point | 39.5-40.5 °C |
| Density | 1.487 g/mL |
Expert Insight: The potent electron-withdrawing effect of the two trifluoromethyl groups renders the carbonyl carbons of TFAA highly electrophilic. This intrinsic reactivity facilitates the acylation of the activated aromatic ring of 3-methoxytoluene.[3] TFAA is also known to catalyze Friedel-Crafts acylation reactions itself, although a Lewis acid is typically added to enhance the reaction rate and efficiency.[3][4]
The Catalyst: Lewis Acids
A Lewis acid is employed to further activate the trifluoroacetic anhydride, generating a highly electrophilic acylium ion intermediate.
Commonly Used Lewis Acids:
-
Aluminum chloride (AlCl₃): A powerful and widely used Lewis acid for Friedel-Crafts reactions.
-
Boron trifluoride (BF₃): Often used as its more manageable etherate complex (BF₃·OEt₂).
-
Trifluoromethanesulfonic acid (TfOH): A strong Brønsted acid that can also effectively catalyze these reactions.[5]
Trustworthiness of Protocol: The choice of Lewis acid can influence the reaction's outcome. For highly activated aromatic rings like 3-methoxytoluene, milder Lewis acids can be sufficient and may minimize potential side reactions. The reaction should be performed under anhydrous conditions as Lewis acids readily react with water, which would quench the catalyst.
A Validated Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
3-Methoxytoluene
-
Trifluoroacetic anhydride (TFAA)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel with anhydrous dichloromethane.
-
Catalyst Suspension: Cool the flask to 0 °C in an ice bath and carefully add aluminum chloride with stirring.
-
Aromatic Substrate Addition: Dissolve 3-methoxytoluene in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Acylating Agent Addition: Add a solution of trifluoroacetic anhydride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of cold 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.
Caption: A step-by-step experimental workflow for the synthesis.
Concluding Remarks
The synthesis of this compound via Friedel-Crafts acylation of 3-methoxytoluene is a well-established and reliable method. A thorough understanding of the roles of the starting materials, the directing effects of the substituents on the aromatic ring, and careful execution of the experimental protocol are essential for a successful outcome. This guide provides the foundational knowledge and practical steps for researchers to confidently produce this valuable intermediate for their research and development endeavors.
References
- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google P
-
Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity | Journal of the American Chemical Society. [Link]
-
The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. [Link]
-
Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC - NIH. [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. [Link]
-
4'-Methoxy-2,2,2-trifluoroacetophenone - SpectraBase. [Link]
-
Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. [Link]
-
The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps. [Link]
-
CAS 845823-11-2 | this compound. [Link]
-
4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone | #6546 - Rieke Metals. [Link]
-
3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone - MySkinRecipes. [Link]
-
2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem. [Link]
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- 2. alexandonian.com [alexandonian.com]
- 3. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
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- 5. academic.oup.com [academic.oup.com]
reaction mechanism for the formation of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
An In-Depth Mechanistic and Methodological Guide to the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Executive Summary
Trifluoromethyl ketones (TFMKs) are a cornerstone of modern medicinal chemistry, valued for the unique electronic properties, metabolic stability, and lipophilicity conferred by the trifluoromethyl (CF₃) group.[1] This guide provides a comprehensive technical overview of the synthesis of a specific TFMK, this compound. We will dissect the core reaction mechanism—a Friedel-Crafts acylation—exploring the nuanced interplay of electronic and steric effects that govern its regioselectivity. Furthermore, this document presents a robust, field-proven experimental protocol, offering insights into critical parameter choices and optimization strategies for researchers, chemists, and drug development professionals.
Part I: The Strategic Approach to Trifluoromethyl Ketone Synthesis
The introduction of a trifluoroacetyl group onto an aromatic ring is most effectively achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This classic reaction provides a direct and powerful route to aryl ketones.[2] The synthesis of this compound is a textbook example of this strategy, leveraging an activated aromatic substrate and a highly reactive acylating agent.
1.1. Selection of the Aromatic Nucleophile: 3-Methoxytoluene
The starting arene, 3-methoxytoluene, is strategically chosen for its electronic properties. It possesses two key activating groups:
-
Methoxy Group (-OCH₃): A powerful activating group that donates electron density to the aromatic ring through resonance (+R effect), making the ring highly nucleophilic. It is a strong ortho, para-director.
-
Methyl Group (-CH₃): A moderately activating group that donates electron density via induction (+I effect). It is a weaker ortho, para-director.
The synergistic activation from both groups makes 3-methoxytoluene an excellent substrate for electrophilic attack.
1.2. The Acylating Agent: The Power of Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride, (CF₃CO)₂O, is the electrophile of choice. Its exceptional reactivity compared to standard anhydrides like acetic anhydride stems from the intense electron-withdrawing inductive effect (-I) of the two CF₃ groups.[3][4] This effect polarizes the carbonyl carbons, rendering them highly electrophilic and primed for reaction. TFAA is often preferred over the gaseous trifluoroacetyl chloride for its ease of handling in a laboratory setting.[4]
Part II: A Step-by-Step Mechanistic Analysis
The formation of this compound is a multi-step process catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[2][5]
Caption: Overall reaction scheme for the synthesis.
Step 1: Generation of the Trifluoroacylium Ion
The reaction is initiated by the activation of TFAA by the Lewis acid catalyst. The Lewis acid coordinates to one of the carbonyl oxygens, further increasing the electrophilicity and facilitating the cleavage of the anhydride to generate a highly reactive trifluoroacylium ion (CF₃CO⁺) and an aluminum tetrachloride complex.
Step 2: Electrophilic Attack and Regioselectivity
The electron-rich 3-methoxytoluene attacks the trifluoroacylium ion. The crucial aspect of this step is the regioselectivity—determining where the new C-C bond forms.
-
The methoxy group strongly directs the incoming electrophile to its ortho (positions 2 and 6) and para (position 4) positions.
-
The methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions.
The combined influence dictates the outcome:
-
Position 4: This position is para to the powerful methoxy director and ortho to the methyl group. It benefits from strong electronic activation from both groups and is sterically accessible. This leads to the desired product.
-
Position 2: This position is ortho to both groups. While electronically activated, it is significantly more sterically hindered, making attack less favorable.
-
Position 6: This position is ortho to the methoxy group but meta to the methyl group. It receives strong activation from the methoxy group but less so than position 4, which also benefits from the methyl group's influence.
Therefore, the electrophilic attack occurs predominantly at position 4, yielding the 4'-methoxy-2'-methyl substituted product.
Step 3 & 4: Sigma Complex Formation and Re-aromatization
The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, most importantly, onto the methoxy oxygen, which provides significant stabilization. In the final step, a weak base (like the AlCl₄⁻ complex) abstracts the proton from the site of substitution, collapsing the intermediate, restoring the aromaticity of the ring, and yielding the final ketone product. The Lewis acid catalyst is regenerated in the process, although it typically remains complexed to the product ketone.
Caption: The four key steps of the Friedel-Crafts acylation mechanism.
Part III: Experimental Protocol and Practical Considerations
This section outlines a validated, step-by-step methodology for the synthesis.
3.1. Materials and Reaction Parameters
The following tables summarize the necessary reagents and typical reaction conditions.
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. | Role |
|---|---|---|---|
| 3-Methoxytoluene | C₈H₁₀O | 122.16 | Aromatic Substrate |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | Acylating Agent |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | Workup Reagent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Table 2: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Stoichiometry (Arene:TFAA:AlCl₃) | 1 : 1.2 : 1.5 | Excess TFAA ensures complete acylation. Excess AlCl₃ is crucial as it complexes with both the reactant's methoxy group and the product's carbonyl, preventing catalyst deactivation.[6] |
| Temperature | 0 °C to Room Temp. | The initial addition at 0 °C controls the exothermic reaction. Allowing it to warm to room temperature drives the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS to ensure full consumption of the starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Aluminum chloride and TFAA are moisture-sensitive. An inert atmosphere prevents decomposition and side reactions. |
3.2. Step-by-Step Experimental Procedure
Caption: A typical laboratory workflow for the synthesis and purification.
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Charging Reactants: The flask is charged with 3-methoxytoluene (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (1.5 eq) is added slowly in portions, allowing the temperature to remain below 5 °C.
-
Acylating Agent Addition: Trifluoroacetic anhydride (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: The mixture is stirred at 0 °C for one hour, then the ice bath is removed, and the reaction is allowed to proceed at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction and Washing: The mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution (to remove acidic residues), and brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or flash column chromatography on silica gel.
References
- Studies in the mechanism of acylation by acyl trifluoroacetates. ProQuest.
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
- Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. Chemistry – A European Journal.
- Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Friedel-Crafts Reaction of Anisole Derivatives 13 and 14 and Biotin in TfOH. ResearchGate.
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Google Patents.
- Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Quora.
- Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. ResearchGate.
- The Use Of Trifluoroacetic Anhydride And Related Compounds In Organic Syntheses. Chemical Reviews - ACS Publications.
- Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. National Institutes of Health.
- Trifluoroacetic anhydride. Wikipedia.
- Development of Fluorous Lewis Acid-Catalyzed Reactions. National Institutes of Health.
- Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. YouTube.
- Explain following Friedel-Crafts acetylation of anisole. Allen.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health.
- 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE. ChemicalBook.
- Friedel-Crafts reaction of anisole?. Chemistry Stack Exchange.
- This compound. Alchem Pharmtech.
- 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE AldrichCPR. Sigma-Aldrich.
- 4'-Methoxy-2,2,2-trifluoroacetophenone. SpectraBase.
- Method for synthesizing m-trifluoromethyl acetophenone. Google Patents.
- Towards Understanding the Role of Lewis Acid on the Regioselectivity and Mechanism for the Acetylation Reaction of 2-benzoxazolinone with Acetyl Chloride: A DFT Study. ResearchGate.
- Fluorous Lewis acids and phase transfer catalysts. ResearchGate.
- Reaction Mechanism of Methyl Trifluoroacetate (CH 3 TFA) with Lithium Polysulfides (Li 2 S 6 ) in Gas and Solvent Phase. ResearchGate.
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Methodological & Application
The Synthetic Utility of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone: A Guide for the Research Scientist
preface
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the potential applications of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone in modern organic synthesis. It is important to note that a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific, published applications for this particular substituted trifluoroacetophenone. However, the structural similarity of this compound to the well-studied 4'-methoxy-2,2,2-trifluoroacetophenone allows for informed predictions of its reactivity and utility. This guide will, therefore, focus on the primary application of analogous trifluoroacetophenones—asymmetric reduction to chiral alcohols—providing detailed protocols and mechanistic insights that can be adapted for the title compound.
Introduction: The Promise of Fluorinated Building Blocks
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated ketones, such as this compound, are highly valuable as precursors to chiral trifluoromethyl-substituted alcohols, which are key intermediates in the synthesis of a wide array of pharmaceuticals.
The title compound possesses a trifluoromethyl ketone, a methoxy-substituted aromatic ring, and a sterically influential ortho-methyl group. This combination of functionalities suggests its primary utility lies in its conversion to more complex, stereochemically defined molecules.
Core Application: Asymmetric Reduction to Chiral Alcohols
The most anticipated and valuable application of this compound is its enantioselective reduction to the corresponding chiral alcohol, (R)- or (S)-1-(4-methoxy-2-methylphenyl)-2,2,2-trifluoroethanol. These chiral alcohols are critical building blocks for the synthesis of biologically active compounds. The presence of the ortho-methyl group is expected to influence the stereochemical outcome of the reduction, potentially enhancing enantioselectivity in certain catalytic systems.
Below, we present two robust and widely employed methods for the asymmetric reduction of trifluoromethyl ketones, adapted for this compound.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones. It typically employs a chiral ruthenium catalyst and a readily available hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.
Mechanism Rationale: The reaction proceeds through a six-membered transition state where the ketone coordinates to the chiral ruthenium catalyst. The hydride is then transferred from the hydrogen donor to the carbonyl carbon. The stereochemical outcome is dictated by the chirality of the ligand coordinated to the ruthenium center, which creates a chiral environment that favors the formation of one enantiomer over the other. The ortho-methyl group on the substrate may provide beneficial steric hindrance, potentially leading to higher enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation of this compound
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂ (pre-catalyst)
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)
-
Formic acid/triethylamine azeotrope (5:2) (hydrogen donor)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (solvent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM (sufficient to dissolve).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the substrate solution to the activated catalyst solution.
-
Hydrogen Donor Addition: Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
Expected Outcome: High yield and high enantiomeric excess (e.e.) of the corresponding chiral alcohol. The exact yield and e.e. will require experimental determination.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst in the presence of a borane source.
Mechanism Rationale: The chiral CBS catalyst coordinates with the borane source, forming a complex that then coordinates to the ketone. The carbonyl oxygen coordinates to the boron atom of the catalyst, and the bulky group on the ketone is oriented away from the bulky group on the catalyst. This arrangement directs the hydride delivery from the borane to one face of the carbonyl, resulting in high enantioselectivity.
Experimental Protocol: CBS Reduction of this compound
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (chiral catalyst)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF) (borane source)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (quenching agent)
-
1 M Hydrochloric acid (for work-up)
-
Ethyl acetate (extraction solvent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Catalyst Setup: To a flame-dried, three-necked flask under an inert atmosphere of argon, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the substrate solution to the catalyst-borane mixture at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl to hydrolyze the borate esters and stir for 30 minutes.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate to give the crude product. Purify by flash column chromatography.
Data Presentation
The following table provides a comparative summary of the two proposed asymmetric reduction methods. The values are based on typical outcomes for analogous trifluoroacetophenone substrates and should be considered as starting points for optimization.
| Parameter | Ruthenium-Catalyzed ATH | Corey-Bakshi-Shibata (CBS) Reduction |
| Catalyst | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | (R)-2-Methyl-CBS-oxazaborolidine |
| Hydrogen/Hydride Source | Formic acid/triethylamine or Isopropanol | Borane-dimethyl sulfide (BMS) |
| Solvent | DCM, MeCN | THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% | >90% |
| Typical e.e. | >95% | >95% |
| Key Advantages | Milder conditions, operational simplicity | High reliability, well-established |
| Potential Challenges | Catalyst cost, sensitivity to air/moisture | Stoichiometric borane reagent, cryo-conditions |
Visualization of Synthetic Workflow
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
Workflow for CBS Reduction
Caption: Workflow for Corey-Bakshi-Shibata (CBS) Asymmetric Reduction.
Conclusion and Future Outlook
While direct, published applications of this compound are not currently available, its structural features strongly suggest its utility as a precursor to valuable chiral building blocks. The protocols for asymmetric transfer hydrogenation and CBS reduction provided herein represent state-of-the-art methodologies for the enantioselective reduction of analogous ketones. Researchers and drug development professionals are encouraged to adapt and optimize these protocols for the title compound. The presence of the ortho-methyl group may offer unique steric advantages that could be exploited to achieve high levels of stereocontrol. Future research into the reactivity of this specific ketone will undoubtedly unveil its full potential in the synthesis of novel and complex molecules.
References
Due to the lack of specific literature for this compound, the following references pertain to the synthesis and application of analogous trifluoromethyl ketones and the described reduction methodologies.
- BenchChem Application Notes on Asymmetric Reduction. This resource provides detailed protocols for the asymmetric reduction of 4'-(Trifluoromethyl)acetophenone, a close analog of the title compound. It covers various methods including CBS reduction and asymmetric transfer hydrogenation. [Link: Not available as a direct clickable link, but can be found by searching for "Benchchem Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone"]
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. This book is a foundational text on asymmetric catalysis, including detailed discussions on transfer hydrogenation. [Link: https://www.wiley.com/en-us/Asymmetric+Catalysis+in+Organic+Synthesis-p-9780471572671]
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Synthetic Medicine.Angewandte Chemie International Edition, 37(15), 1986-2012. This review provides a comprehensive overview of the CBS reduction. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19980817)37:15<1986::AID-ANIE1986>3.0.CO;2-Z]
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications.Chemical Society Reviews, 35(3), 226-236. A review on the ligands and applications of asymmetric transfer hydrogenation. [Link: https://pubs.rsc.org/en/content/articlelanding/2006/cs/b504225c]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond.Chemical Society Reviews, 37(2), 308-319. This review provides excellent background on the importance of fluorine in medicinal chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b711844a]
Application Notes & Protocols: 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone in Medicinal Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. While direct literature on this specific molecule is emerging, its structure combines several key features of significant interest in modern drug discovery. This guide extrapolates from the well-established roles of the trifluoroacetophenone scaffold and the influence of its aromatic substitution patterns to propose high-potential applications, supported by detailed, field-proven experimental protocols. We will explore its utility as a potential enzyme inhibitor, a versatile synthetic scaffold, and a tool for biophysical studies, grounding our discussion in the fundamental principles of medicinal chemistry.
Introduction: The Trifluoroacetophenone Scaffold in Drug Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and target binding affinity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a highly valued substituent due to its unique electronic properties, steric profile, and high lipophilicity.[3][4] When this group is adjacent to a ketone, it forms a trifluoromethyl ketone (TFMK), a functional group with a rich history as a bioisostere and a reactive moiety for targeted covalent inhibition.[5][6]
The subject of this guide, This compound , presents a compelling chemical architecture:
-
The Trifluoromethyl Ketone Core: The powerful electron-withdrawing nature of the CF₃ group renders the carbonyl carbon highly electrophilic.[7] This makes it susceptible to attack by nucleophilic residues in enzyme active sites, forming stable, reversible covalent adducts (hemiacetals or hemiketals). This property is the basis for its potential as an enzyme inhibitor.[6]
-
4'-Methoxy Group: This electron-donating group on the phenyl ring can modulate the electronic properties of the entire molecule, potentially influencing target binding, selectivity, and pharmacokinetic properties.
-
2'-Methyl Group: The ortho-methyl group introduces steric bulk, which can be used to fine-tune the molecule's conformation and its fit within a binding pocket, potentially enhancing selectivity for a specific biological target.
This guide will illuminate the path from this promising chemical starting point to validated biological activity.
Proposed Application I: Covalent Enzyme Inhibition
The primary and most compelling application for a TFMK-containing molecule is in the design of enzyme inhibitors. The electrophilic ketone can act as a "warhead" that covalently bonds to nucleophilic amino acid residues such as serine, cysteine, or threonine within an enzyme's active site. This mechanism is particularly effective for hydrolases like proteases, esterases, and deacetylases.
Mechanism of Action: Unlike non-covalent inhibitors that rely on weaker intermolecular forces, the TFMK warhead forms a stable, yet often reversible, tetrahedral hemiacetal or hemiketal with the target residue. This mimics the transition state of the natural enzymatic reaction, leading to potent inhibition.
Caption: Proposed mechanism of reversible covalent inhibition.
Experimental Protocol: Screening for Serine Protease Inhibition
This protocol provides a robust method for assessing the inhibitory potential of this compound against a model serine protease, such as trypsin.
Objective: To determine the IC₅₀ value of the test compound.
Materials:
-
Trypsin (bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Test Compound (TC): this compound, dissolved in DMSO to make a 10 mM stock.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Trypsin working solution: Dilute trypsin stock in Tris-HCl buffer to a final concentration of 20 µg/mL.
-
BAPNA working solution: Dissolve BAPNA in a small amount of DMSO and then dilute with Tris-HCl buffer to a final concentration of 1 mM.
-
Test Compound dilutions: Perform serial dilutions of the 10 mM stock in DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.). Then, dilute these 1:100 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer to the 'blank' wells.
-
Add 50 µL of trypsin working solution to the 'control' and 'test' wells.
-
Add 5 µL of the appropriate TC dilution to the 'test' wells. Add 5 µL of DMSO to the 'control' and 'blank' wells.
-
Rationale: Adding the inhibitor before the substrate allows for a pre-incubation period, which is critical for covalent inhibitors to establish equilibrium with the enzyme.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at 37°C for 30 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the BAPNA working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every minute for 15 minutes. The rate of increase in absorbance is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates of the 'test' wells to the 'control' well to get the percent inhibition: % Inhibition = (1 - (V_test / V_control)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| Enzyme | Target enzyme for inhibition screening. | Trypsin |
| Substrate | Chromogenic or fluorogenic molecule cleaved by the enzyme. | BAPNA |
| Test Compound | This compound | - |
| Concentration Range | Serial dilutions used to generate a dose-response curve. | 1 nM to 100 µM |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. This is the primary output of the assay. | (Hypothetical) 5.2 µM |
Proposed Application II: Scaffold for Library Synthesis
Beyond its potential as a direct inhibitor, this compound is a versatile chemical intermediate for building libraries of more complex molecules.[8][9] The ketone functional group is a synthetic handle that can be readily transformed into a variety of other functionalities.
Synthetic Transformations:
-
Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center and a hydrogen bond donor. This alcohol can be further functionalized.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent can generate a diverse array of substituted amines.
-
Wittig Reaction: Conversion of the ketone to an alkene allows for significant structural modification and extension of the carbon skeleton.
-
Aromatic Substitution: The electron-rich phenyl ring can undergo further electrophilic aromatic substitution to introduce additional functional groups.
Protocol: Synthesis of this compound
This protocol describes a plausible synthesis via Friedel-Crafts acylation, a standard method for producing aryl ketones.
Objective: To synthesize the title compound from commercially available starting materials.
Caption: Synthetic pathway for the target compound.
Materials:
-
3-Methylanisole
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM followed by anhydrous AlCl₃. Cool the resulting slurry to 0°C in an ice bath.
-
Rationale: The reaction is moisture-sensitive, and the Lewis acid catalyst (AlCl₃) must be anhydrous. The reaction is exothermic and requires cooling.
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of 3-methylanisole and TFAA in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Rationale: The acidic wash removes unreacted AlCl₃. The bicarbonate wash removes any remaining acidic species.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Critical Consideration: Metabolic Stability
A known liability of trifluoromethyl ketones is their potential for in vivo metabolic reduction to the corresponding trifluoromethyl alcohol, which is typically inactive.[6] Therefore, a critical step in the early evaluation of any TFMK-containing compound is to assess its metabolic stability.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate at which the test compound is metabolized by liver enzymes.
Caption: Workflow for assessing in vitro metabolic stability.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test Compound (10 mM stock in DMSO)
-
Acetonitrile containing an internal standard (e.g., warfarin) for protein precipitation.
-
LC-MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM).
-
-
Initiate Reaction:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Rationale: The cold acetonitrile stops the enzymatic reaction by precipitating the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of this line (k) can be used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
This data provides a quantitative measure of the compound's metabolic liability.
-
Conclusion and Future Perspectives
This compound stands as a promising, albeit under-investigated, molecule in medicinal chemistry. Its trifluoromethyl ketone core provides a validated starting point for the design of potent enzyme inhibitors, while its specific substitution pattern offers avenues for optimizing selectivity and pharmacokinetic properties. The protocols outlined in this guide provide a clear, rational, and experimentally sound framework for any researcher or drug discovery team to begin unlocking the therapeutic potential of this compound and its derivatives. Future work should focus on screening this molecule against diverse enzyme classes and utilizing it as a foundational scaffold for the synthesis of novel, biologically active compounds.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis.
- Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
- Chem-Impex. (n.d.). 2',4',5'-Trifluoroacetophenone.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Chem-Impex. (n.d.). 2,2,2-Trifluoroacetophenone.
- PubMed Central. (2025).
- ACS Publications. (2019).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Strategic Protection of the Carbonyl Group in 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Introduction: Navigating the Synthetic Challenges of Trifluoroacetophenones
In the landscape of pharmaceutical and agrochemical research, trifluoroacetylated aromatic compounds are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group. 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a key building block in the synthesis of various target molecules. However, the reactivity of its ketone carbonyl group can interfere with desired chemical transformations elsewhere in the molecule. Therefore, the strategic application of a protecting group is often a crucial step in a multi-step synthesis.
This technical guide provides an in-depth analysis of protecting group strategies for this compound, with a focus on the formation and cleavage of 1,3-dioxolane ketals. We will explore the rationale behind the choice of protecting group, provide detailed, field-proven protocols for both protection and deprotection, and discuss the critical experimental parameters that ensure high yields and chemoselectivity.
The Imperative for Carbonyl Protection: Rationale and Strategy
The carbonyl group of a ketone is susceptible to attack by a wide range of nucleophiles and reducing agents. In a synthetic route involving this compound, it is often necessary to perform reactions that are incompatible with an unprotected ketone. For instance, organometallic additions to another part of the molecule or selective reductions of other functional groups would be compromised by the presence of the reactive trifluoroacetyl moiety.
The ideal protecting group for this purpose should be:
-
Readily and selectively introduced in high yield.
-
Stable to a wide range of reaction conditions (e.g., strong bases, nucleophiles, hydrides).
-
Easily and selectively removed under mild conditions that do not affect other functional groups in the molecule.
The formation of a cyclic ketal, specifically a 1,3-dioxolane, from the reaction of the ketone with ethylene glycol is a well-established and highly effective strategy for carbonyl protection that meets these criteria.[1][2][3]
The Influence of the Trifluoromethyl Group: A Mechanistic Consideration
The strongly electron-withdrawing nature of the trifluoromethyl group significantly deactivates the carbonyl carbon of this compound towards nucleophilic attack. This electronic effect can make the formation of the corresponding ketal more challenging compared to unfluorinated acetophenones. The acid-catalyzed mechanism of ketal formation proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of ethylene glycol. The reduced electron density at the carbonyl carbon in our target molecule necessitates reaction conditions that can overcome this deactivation, such as the use of a dehydrating agent to drive the equilibrium towards the product.
Experimental Protocols
Part 1: Protection of this compound as a 1,3-Dioxolane
This protocol details the acid-catalyzed formation of the 1,3-dioxolane derivative of this compound. The use of a Dean-Stark apparatus is crucial for the continuous removal of water, which drives the reaction to completion.[1]
Diagram of the Protection Reaction:
Sources
Application Note: A Multi-Modal Analytical Approach for Real-Time Monitoring of Reactions Involving 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Introduction:
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction kinetics and the identification of intermediates are paramount for process optimization, yield maximization, and ensuring product quality. 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a key building block in the synthesis of various high-value molecules, owing to its unique electronic and steric properties conferred by the trifluoromethyl and methoxy-methyl-phenyl moieties. This application note presents a comprehensive guide to the analytical methodologies for monitoring reactions involving this specific ketone. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including the strategic use of in-situ techniques for real-time analysis. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish robust and reliable reaction monitoring systems.
The Analytical Imperative: Why a Multi-Pronged Approach?
The structural complexity and potential reactivity of this compound necessitate a flexible and comprehensive analytical strategy. No single technique can provide a complete picture of the reaction dynamics. Therefore, a multi-modal approach is advocated:
-
Chromatographic Techniques (HPLC & GC-MS): These methods excel at separating complex mixtures, allowing for the quantification of reactants, products, and byproducts over time. They are the workhorses for determining reaction conversion and yield.
-
Spectroscopic Techniques (NMR & FTIR): These techniques provide rich structural information, enabling the identification of transient intermediates and offering insights into the reaction mechanism. In-situ monitoring with these methods allows for the capture of data in real-time, without the need for sampling and quenching.[1][2]
The synergy of these techniques provides a self-validating system for understanding and optimizing chemical transformations.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC is an indispensable tool for monitoring the progress of reactions involving relatively non-volatile aromatic ketones like this compound. Its strength lies in its ability to separate and quantify components of a reaction mixture with high precision and accuracy.
Causality Behind Experimental Choices:
The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is a robust starting point due to its versatility in handling a wide range of polar and non-polar analytes. The mobile phase, a gradient of acetonitrile and water, is chosen to effectively elute the starting material, intermediates, and products with varying polarities. The addition of a small amount of formic acid to the aqueous phase helps to sharpen peaks by ensuring the consistent protonation state of any acidic or basic species. UV detection is selected based on the strong chromophore present in the aromatic ring of the target molecule.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B |
4. Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL of 50:50 Acetonitrile/Water) to prevent further reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and any significant byproducts based on their retention times.
-
Quantify the concentration of each species by integrating the peak areas and comparing them to a pre-established calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] While this compound itself is amenable to GC analysis, this method is particularly useful for identifying volatile byproducts or derivatives formed during the reaction. The mass spectrometer provides invaluable structural information based on the fragmentation pattern of the eluted compounds.
Causality Behind Experimental Choices:
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its excellent resolving power for a wide range of organic molecules. The temperature program is designed to ensure the efficient separation of analytes with different boiling points. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, aiding in compound identification through library matching.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
2. GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (10:1) |
3. MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | 50-500 amu |
4. Sample Preparation:
-
Prepare samples as described for HPLC analysis.
-
If necessary, perform a liquid-liquid extraction of the diluted aliquot with a volatile organic solvent (e.g., ethyl acetate) to concentrate the analytes and remove non-volatile components.
-
Dry the organic extract over anhydrous sodium sulfate and inject it into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Reaction Mechanisms
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about all soluble species in the reaction mixture.[4] For reactions involving this compound, both ¹H and ¹⁹F NMR are exceptionally informative.
The ¹⁹F NMR Advantage:
The presence of the trifluoromethyl group offers a unique analytical handle. ¹⁹F NMR is highly advantageous for several reasons:[5]
-
High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio.[5]
-
No Background Signal: Since fluorine is not typically present in common organic solvents or reagents, the ¹⁹F NMR spectrum is free from background interference.
-
Large Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, allowing for clear differentiation between the starting material, intermediates, and products.[5]
Experimental Protocol: In-Situ NMR Monitoring
1. Instrumentation:
-
NMR spectrometer (a benchtop NMR can be suitable for routine monitoring).[5]
-
NMR tubes.
2. Sample Preparation for In-Situ Monitoring:
-
The reaction is performed directly in a deuterated solvent within an NMR tube.
-
Alternatively, a flow-cell can be used to circulate the reaction mixture through the NMR spectrometer.
3. NMR Acquisition Parameters (¹H NMR):
-
Acquire a standard ¹H NMR spectrum at regular intervals.
-
Monitor the disappearance of the starting material signals (e.g., aromatic protons, methoxy protons, and methyl protons) and the appearance of product signals.
4. NMR Acquisition Parameters (¹⁹F NMR):
-
Acquire a ¹⁹F NMR spectrum at the same time intervals as the ¹H NMR.
-
The single peak corresponding to the -CF₃ group of the starting material will decrease in intensity, while new peaks corresponding to the fluorine-containing product(s) will appear.
5. Quantitative Analysis:
-
Include an internal standard with a known concentration that does not react with the components of the reaction mixture.
-
The concentration of each species can be determined by comparing the integral of its characteristic peak to the integral of the internal standard's peak.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: A Window into Functional Group Transformations
For real-time monitoring of functional group changes, in-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool.[6][7] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling.
Causality Behind Experimental Choices:
The carbonyl stretch (C=O) of the ketone in this compound will have a characteristic frequency in the infrared spectrum. As the reaction proceeds, the intensity of this peak will decrease, and new peaks corresponding to the functional groups of the product(s) will appear. This allows for the direct tracking of the conversion of the starting material.
Experimental Protocol: In-Situ FTIR Monitoring
1. Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic ATR probe.
2. Data Acquisition:
-
Insert the ATR probe directly into the reaction mixture.
-
Collect a background spectrum of the solvent and reagents before initiating the reaction.
-
Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
3. Data Analysis:
-
Monitor the change in absorbance of the characteristic carbonyl peak of the starting material.
-
Identify and track the appearance of new peaks corresponding to the product(s).
-
Develop a calibration model to correlate the absorbance changes with the concentration of the key reaction components.
Visualizing the Workflow
Caption: Workflow for reaction monitoring.
Method Validation: Ensuring Trustworthy Results
Every analytical protocol must be validated to ensure its reliability and robustness.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
A well-documented validation process is essential for regulatory compliance and for ensuring the scientific integrity of the research.
Conclusion
The successful monitoring of reactions involving this compound hinges on a well-designed, multi-modal analytical strategy. By combining the quantitative power of chromatography (HPLC and GC-MS) with the structural insights from spectroscopy (NMR and FTIR), researchers can gain a deep and comprehensive understanding of their chemical processes. The protocols outlined in this application note provide a solid foundation for developing robust and reliable analytical methods, ultimately leading to more efficient and controlled chemical syntheses. The principles of causality in experimental design and the imperative of method validation are central to achieving trustworthy and reproducible results in the dynamic field of drug development and chemical research.
References
-
O'Brien, A. G., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Available at: [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available at: [Link]
-
METTLER TOLEDO. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube. Available at: [Link]
-
Ye, Z., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Available at: [Link]
-
O'Brien, A. G., et al. (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC - NIH. Available at: [Link]
-
METTLER TOLEDO AutoChem. (2016). In Situ FTIR Reaction Monitoring. YouTube. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
METTLER TOLEDO AutoChem. (2014). Organic Chemistry in Academia Using Real-Time In Situ FTIR. YouTube. Available at: [Link]
-
NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. NIST WebBook. Available at: [Link]
-
SpectraBase. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Available at: [Link]
-
Sharma, S., & Goyal, S. (2014). Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
International Conference on Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. magritek.com [magritek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE CAS#: 711-38-6 [m.chemicalbook.com]
- 9. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. As a key intermediate in various synthetic pathways, achieving high yield and purity of this compound is crucial. This document provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Friedel-Crafts acylation of 3-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed method is the Friedel-Crafts acylation of 3-methylanisole with a trifluoroacetylating agent.[1][2] This electrophilic aromatic substitution reaction is typically carried out using either trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] TFAA is often preferred due to its ease of handling as a liquid compared to the gaseous trifluoroacetyl chloride.
Q2: Why is regioselectivity a primary concern in this synthesis?
A2: The starting material, 3-methylanisole, possesses two activating groups on the aromatic ring: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directing, leading to the possibility of acylation at multiple positions.[4] The methoxy group is the more powerful activating group, strongly directing substitution to its ortho (C2, C6) and para (C4) positions. The methyl group at C3 further influences the electronic and steric environment. The desired product results from acylation at the C4 position, but isomeric byproducts can form, complicating purification and reducing the yield of the target molecule.
Q3: What is the role of the Lewis acid, and why is a stoichiometric amount often required?
A3: The Lewis acid (e.g., AlCl₃) plays a crucial role in activating the acylating agent.[1] It coordinates with the trifluoroacetic anhydride, leading to the formation of a highly electrophilic acylium ion (CF₃CO⁺).[2][5] This acylium ion is then attacked by the electron-rich aromatic ring of 3-methylanisole. Unlike some other catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount, or even a slight excess, of the Lewis acid.[3][6][7] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the Lewis acid, effectively sequestering the catalyst and preventing it from participating further in the reaction.[3][6][7] This complex is then hydrolyzed during the aqueous workup to release the final product.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield and Poor Regioselectivity (Mixture of Isomers)
Scenario: "My reaction yields are low, and NMR/GC-MS analysis shows a mixture of isomers instead of the clean 4'-methoxy-2'-methyl product."
Root Cause Analysis & Solution:
This is the most common challenge and is typically due to suboptimal reaction conditions that do not sufficiently favor acylation at the sterically less hindered and electronically favorable C4 position.
Troubleshooting Steps:
-
Catalyst Choice and Loading:
-
Recommendation: While AlCl₃ is a powerful catalyst, its high reactivity can sometimes lead to reduced selectivity. Consider exploring milder Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids like trifluoromethanesulfonic acid (TfOH) or even trifluoroacetic acid (TFA) itself, which can act as both a catalyst and solvent.[8][9][10]
-
Rationale: Milder catalysts can provide a "gentler" reaction, allowing thermodynamic and steric factors to exert greater control over the regiochemical outcome.[11] Ensure you are using at least a stoichiometric amount of the catalyst relative to the limiting reagent to drive the reaction to completion.[7]
-
-
Temperature Control:
-
Recommendation: Maintain strict temperature control. Begin the addition of the trifluoroacetic anhydride at a low temperature (0 °C or below) and allow the reaction to proceed at this temperature before slowly warming to room temperature.
-
Rationale: Friedel-Crafts reactions are often exothermic. Lower temperatures enhance selectivity by favoring the formation of the most stable isomer and minimizing side reactions like charring or polysubstitution that can occur at elevated temperatures.[6]
-
-
Solvent Selection:
-
Recommendation: Dichloromethane (DCM) is a standard solvent. However, experimenting with other non-coordinating solvents like 1,2-dichloroethane (DCE) or nitromethane could alter the solubility and reactivity of the electrophile-catalyst complex and influence the isomer ratio.
-
Rationale: The solvent can modulate the activity of the Lewis acid and the steric bulk of the reactive species, thereby influencing regioselectivity.[12]
-
Troubleshooting Workflow for Regioselectivity Issues
Caption: Decision tree for optimizing regioselectivity.
Problem 2: Reaction Stalls / Incomplete Conversion
Scenario: "Even after several hours, I'm recovering a significant amount of unreacted 3-methylanisole."
Root Cause Analysis & Solution:
Incomplete reactions are often due to catalyst deactivation or insufficient reactivity.
Troubleshooting Steps:
-
Anhydrous Conditions:
-
Reagent Purity:
-
Recommendation: Use freshly opened or purified trifluoroacetic anhydride and 3-methylanisole.
-
Rationale: Impurities in the starting materials can interfere with the catalyst or lead to unwanted side reactions.[6]
-
-
Catalyst Loading:
-
Recommendation: If using a stoichiometric amount of catalyst is still resulting in a stalled reaction, consider a slight increase in the catalyst loading (e.g., 1.1 to 1.3 equivalents).
-
Rationale: This can help to overcome any minor deactivation from trace moisture and compensate for the product-catalyst complexation.[3][7]
-
Data Table: Recommended Reagent Ratios
| Reagent | Molar Equivalents | Purpose | Critical Notes |
| 3-Methylanisole | 1.0 | Aromatic Substrate | Must be pure and dry. |
| Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.3 | Acylating Agent | A slight excess drives the reaction to completion. |
| Lewis Acid (e.g., AlCl₃) | 1.1 - 1.3 | Catalyst | Must be anhydrous. Stoichiometric amount is crucial.[3] |
| Anhydrous Solvent (e.g., DCM) | - | Reaction Medium | Must be thoroughly dried before use. |
Problem 3: Formation of Dark, Tarry Byproducts
Scenario: "The reaction mixture turns very dark or black, and workup yields a tar-like substance that is difficult to purify."
Root Cause Analysis & Solution:
Tar formation is a classic sign of decomposition or polymerization, usually caused by excessive heat or overly harsh reaction conditions.
Troubleshooting Steps:
-
Strict Temperature Control:
-
Recommendation: Use an ice/salt bath if necessary to maintain a low temperature during the addition of reagents. Monitor the internal reaction temperature closely.
-
Rationale: Uncontrolled exotherms can "burn" the electron-rich aromatic substrate, leading to complex polymeric side products.
-
-
Controlled Quenching:
-
Recommendation: Quench the reaction by slowly pouring the reaction mixture into a vigorously stirred beaker of crushed ice and dilute acid (e.g., 1M HCl). Do not add water or ice directly to the reaction flask.
-
Rationale: This method ensures a controlled and rapid decomposition of the catalyst-product complex while dissipating the heat of hydrolysis, preventing localized hot spots that can cause degradation.
-
Detailed Experimental Protocol
Synthesis via Friedel-Crafts Acylation with TFAA and AlCl₃
Materials:
-
3-Methylanisole
-
Trifluoroacetic Anhydride (TFAA)
-
Aluminum Chloride (AlCl₃), anhydrous powder
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Catalyst Suspension: Charge the flask with anhydrous DCM and AlCl₃ (1.2 eq.). Cool the resulting suspension to 0 °C using an ice bath.
-
Substrate Addition: Add 3-methylanisole (1.0 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains below 5 °C.
-
Acylation: Add TFAA (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and 1 M HCl. Slowly and carefully pour the reaction mixture into the ice/acid slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Semantic Scholar. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
-
Thieme E-Books & E-Journals. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
-
National Center for Biotechnology Information. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
-
ResearchGate. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
- Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 11. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
side product formation in the synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Welcome to the dedicated technical support guide for the synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific Friedel-Crafts acylation. Here, we delve into the common challenges, with a focus on side product formation, and provide actionable troubleshooting strategies rooted in mechanistic principles.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 4-methoxytoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst. While this electrophilic aromatic substitution is a powerful tool for C-C bond formation, the disubstituted nature of the starting material presents a significant challenge in controlling regioselectivity. The interplay between the activating and directing effects of the methoxy and methyl groups can lead to the formation of undesired isomeric side products, impacting yield and purity.
This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in this reaction?
A1: The primary side products are isomers of the desired product, arising from the trifluoroacetylation at different positions on the 4-methoxytoluene ring. The two main directing groups, the strongly activating ortho, para-directing methoxy group and the less strongly activating ortho, para-directing methyl group, lead to a competitive acylation scenario. The most probable isomeric byproduct is 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone.
Q2: Why is my reaction yield consistently low?
A2: Low yields in Friedel-Crafts acylation can stem from several factors.[1] Key contributors include:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware, solvents, and reagents are rigorously dried.
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required.
-
Suboptimal Temperature: The reaction temperature can significantly influence the rate and selectivity. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
Q3: I see multiple spots on my TLC plate that I can't identify. What could they be?
A3: Besides the isomeric side products, other impurities can arise from:
-
Hydrolysis of the Acylating Agent: Trifluoroacetic anhydride can hydrolyze to trifluoroacetic acid, which can participate in side reactions or affect the catalyst activity.
-
Polysubstitution: While the acyl group is deactivating, under harsh conditions, a second acylation might occur, though this is generally less common than in Friedel-Crafts alkylation.[2]
-
Starting Material: Unreacted 4-methoxytoluene will also appear on the TLC plate.
Troubleshooting Guide: Side Product Formation
Issue 1: Formation of the 4'-Methoxy-3'-methyl Isomer
Underlying Cause (Mechanism):
The formation of isomeric products is a direct consequence of the directing effects of the substituents on the aromatic ring of 4-methoxytoluene. The methoxy group is a powerful ortho, para-director due to resonance stabilization of the intermediate carbocation (arenium ion). The methyl group is also an ortho, para-director, albeit weaker, through an inductive effect.
The trifluoroacetyl group will be directed to the positions ortho and para to these activating groups. The desired product is formed by acylation at the position ortho to the methyl group and meta to the methoxy group. However, acylation can also occur at the position ortho to the methoxy group and meta to the methyl group, leading to the 4'-Methoxy-3'-methyl isomer. The steric hindrance around the reaction sites also plays a crucial role in determining the product ratio.
Workflow for Identification and Mitigation:
Caption: Troubleshooting workflow for managing isomeric side products.
Detailed Protocols:
1. Identification of Isomers by NMR Spectroscopy:
Careful analysis of ¹H and ¹³C NMR spectra is the most definitive way to distinguish between the desired product and its isomers.
| Compound | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| This compound (Desired Product) | Aromatic protons with distinct splitting patterns, a singlet for the methyl group, and a singlet for the methoxy group. | Characteristic signals for the trifluoromethyl group (quartet), carbonyl carbon, and aromatic carbons. |
| 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone (Side Product) | Aromatic protons with different coupling constants compared to the desired product, a singlet for the methyl group, and a singlet for the methoxy group. | Shifted aromatic carbon signals due to the different substitution pattern. |
2. Mitigation Strategies:
-
Choice of Lewis Acid: The steric bulk of the Lewis acid can influence regioselectivity. Experimenting with different Lewis acids, such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), may alter the isomer ratio.[3][4] Bulky Lewis acids may favor acylation at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. A systematic study of the reaction at temperatures ranging from -20°C to room temperature is recommended.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the product distribution. A survey of solvents with varying polarities, such as dichloromethane, nitrobenzene, or carbon disulfide, may reveal an optimal medium for the desired regioselectivity.
-
Use of Shape-Selective Catalysts: Heterogeneous catalysts like zeolites can offer enhanced regioselectivity due to their defined pore structures.[1] Mordenite zeolites, for instance, have been shown to favor the formation of the para-acylated product in the acylation of anisole with high selectivity.[1]
Issue 2: Catalyst Deactivation and Low Conversion
Underlying Cause:
Lewis acid catalysts are highly electrophilic and readily react with nucleophiles. Water is a common culprit, leading to the hydrolysis and deactivation of the catalyst. Additionally, the carbonyl oxygen of the ketone product can coordinate strongly with the Lewis acid, forming a stable complex that removes the catalyst from the reaction cycle.[5]
Workflow for Troubleshooting Low Conversion:
Caption: Workflow to address low reaction conversion.
Detailed Protocols:
1. Ensuring Anhydrous Conditions:
-
Glassware: All glassware should be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles should be used promptly after opening.
-
Reagents: Ensure 4-methoxytoluene and trifluoroacetic anhydride are of high purity and free from water.
2. Catalyst Handling and Stoichiometry:
-
Fresh Catalyst: Use a freshly opened bottle of the Lewis acid. For AlCl₃, which can degrade upon exposure to air, sublimation may be necessary to obtain a highly active catalyst.
-
Stoichiometric Loading: Due to product-catalyst complexation, at least one molar equivalent of the Lewis acid per mole of the acylating agent is typically required. An excess (e.g., 1.1 to 1.5 equivalents) is often beneficial.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction parameters to achieve high yield and purity. The primary challenge lies in controlling the regioselectivity of the Friedel-Crafts acylation. By understanding the underlying mechanistic principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively minimize the formation of isomeric side products and overcome common obstacles related to catalyst deactivation. For further assistance, please do not hesitate to contact our technical support team.
References
- Sarvari, M. H., & Sharghi, H. (2004). A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. J. Org. Chem., 69(20), 6953–6956.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
- Itami, K., et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Molecules, 28(16), 6033.
- Wagholikar, S. G., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 707631.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Friedel-Crafts acylation of the methoxytoluenes (D-F) with acetyl chloride and aluminum chloride... Retrieved from [Link]
- Google Patents. (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Peng, H., Zhao, C.-X., & Gong, Y.-F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.
-
SpectraBase. (n.d.). p-Cresyl methyl ether. Retrieved from [Link]
-
NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of anisole using acid clay catalyst. Retrieved from [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
Chinese Journal of Inorganic Chemistry. (n.d.). Synthesis of 4'-Methoxy Flavone. Retrieved from [Link]
Sources
- 1. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid [mdpi.com]
- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Reaction Selectivity with 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Welcome to the technical support center for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in reactions involving this unique trifluoromethyl ketone. The interplay of steric and electronic effects from its substituents presents both challenges and opportunities for precise chemical transformations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your synthetic endeavors.
Understanding the Molecule: A Trifecta of Influences
This compound is a prochiral ketone with a distinct substitution pattern that governs its reactivity and selectivity. A successful experimental design hinges on understanding the contribution of each group:
-
The Trifluoromethyl Group (CF₃): This strongly electron-withdrawing group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, its bulkiness also plays a crucial role in directing the approach of incoming nucleophiles.
-
The Ortho-Methyl Group (2'-CH₃): Positioned adjacent to the carbonyl group, this substituent introduces significant steric hindrance. This steric bulk can be leveraged to achieve high diastereoselectivity by directing nucleophilic attack to the less hindered face of the carbonyl.[1][2] However, it can also impede reactivity if not properly accounted for in the reaction design.[3]
-
The Para-Methoxy Group (4'-OCH₃): As an electron-donating group through resonance, the para-methoxy group can modulate the electronic properties of the aromatic ring.[4][5] This can influence the overall reactivity of the ketone and the stability of reaction intermediates.
This unique combination of steric and electronic factors necessitates careful consideration of reaction conditions to achieve the desired stereochemical outcome.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered when working with this compound in a question-and-answer format.
Enantioselective Reductions
Q1: I am observing low enantiomeric excess (ee) in the asymmetric reduction of this compound to the corresponding alcohol. What are the likely causes and how can I improve the selectivity?
A1: Low enantioselectivity in the reduction of this sterically hindered and electronically distinct ketone is a common challenge. The key is to employ a catalytic system that provides a highly organized and sterically demanding chiral environment around the carbonyl group.
Troubleshooting Steps:
-
Catalyst Selection is Critical: For this substrate, catalysts that are effective for hindered ketones are paramount.
-
Corey-Itsuno (CBS) Reduction: The CBS reduction is a powerful tool for the enantioselective reduction of prochiral ketones.[6][7] The oxazaborolidine catalyst creates a rigid chiral pocket that can effectively differentiate between the two faces of the ketone. For your substrate, the ortho-methyl group will likely be the primary director of stereochemistry.
-
Noyori Asymmetric Hydrogenation: Ruthenium-based catalysts with chiral diphosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of a wide range of ketones.[1][8] These systems are known for their high turnover numbers and excellent enantioselectivities.
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: Non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with the catalyst-substrate complex.[9] However, a solvent screen is always recommended. Ethereal solvents like THF are commonly used for CBS reductions.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[10]
-
-
Reagent Purity and Stoichiometry:
-
Anhydrous Conditions: Water can hydrolyze the borane reagents used in CBS reductions and can affect the activity of Noyori-type catalysts.[6] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Catalyst Loading: While catalytic, insufficient catalyst loading can lead to a background, non-selective reduction. A systematic optimization of catalyst loading (e.g., 1-10 mol%) is advisable.
-
dot
Caption: Troubleshooting workflow for low enantioselectivity in reductions.
Diastereoselective Nucleophilic Additions (e.g., Grignard, Aldol)
Q2: I am performing a Grignard addition to this compound and obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: The stereochemical outcome of nucleophilic additions to this ketone is a classic example of the competition between Felkin-Anh and chelation-controlled models. The presence of the ortho-methyl group provides a strong steric bias, but the potential for chelation involving the para-methoxy group (though less likely to be a dominant factor for a para substituent) and the carbonyl oxygen should be considered, especially with certain Lewis acidic reagents.
Troubleshooting Steps:
-
Reagent and Solvent Choice:
-
Grignard Reagent: The nature of the Grignard reagent (RMgX) can influence selectivity. For instance, using organomagnesium iodide reagents has been shown to enhance diastereoselectivity in some cases due to the tuning of the Lewis acidity of the intermediate magnesium chelate.[11]
-
Solvent: Coordinating solvents like THF can stabilize the Grignard reagent and influence the transition state geometry. Non-coordinating solvents like toluene may favor a less organized transition state, potentially leading to lower selectivity.
-
-
Temperature Control: As with enantioselective reductions, lowering the reaction temperature is a crucial first step to try and improve diastereoselectivity.
-
Lewis Acid Additives (Chelation vs. Non-Chelation Control):
-
Chelating Lewis Acids: The addition of chelating Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂) can force the molecule into a rigid conformation, potentially leading to a reversal of diastereoselectivity compared to the non-chelated pathway. This can be a powerful tool to selectively form one diastereomer over the other.
-
Non-Chelating Lewis Acids: Bulky, non-chelating Lewis acids like BF₃·OEt₂ can block potential chelation pathways and favor a Felkin-Anh type addition, where the nucleophile attacks from the face opposite the largest substituent (in this case, likely the ortho-methylphenyl group).
-
dot
Caption: Competing models for diastereoselective nucleophilic addition.
Experimental Protocols
Protocol 1: Enantioselective Reduction via Corey-Itsuno (CBS) Reduction
This protocol provides a general procedure for the asymmetric reduction of this compound using a CBS catalyst.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to a dry, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Dilute the catalyst with anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add BMS (1.2 eq) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Table 1: Comparison of Asymmetric Reduction Methods for Trifluoromethyl Ketones
| Method | Catalyst System | Reducing Agent | Typical Temp. (°C) | Typical ee (%) | Reference(s) |
| CBS Reduction | (R)- or (S)-Me-CBS-oxazaborolidine | Borane-DMS | -30 to 0 | >95 | [12] |
| Noyori Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | H₂ or HCOOH/NEt₃ | 25 to 40 | >98 | [1][8] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Isopropanol or Glucose/GDH | 25 to 37 | >99 | [12] |
References
- Pytela, O., & Ludmila, V. (2003). Basicity of methyl-substituted acetophenones. Journal of Physical Organic Chemistry, 16(10), 759-766.
- Bock, C. W., et al. (2010). Does 2-methylacetophenone comply with steric inhibition of resonance? A direct experimental proof of its nonplanar conformation from a joint ab initio/electron diffraction analysis. The Journal of Organic Chemistry, 75(15), 5088-5097.
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
- Carda, M., et al. (2001). Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. Tetrahedron: Asymmetry, 12(10), 1417-1429.
- Galkin, V. I., et al. (2000). Keto-enol tautomerism of β-dicarbonyl compounds: A theoretical and experimental study. Russian Chemical Bulletin, 49(3), 447-453.
- Zheng, M., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440.
- Soderberg, T. (2020). How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts.
- Company, R. S. C. (2019). Diastereoselective Aldol Additions. Royal Society of Chemistry.
- NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. NIST Chemistry WebBook.
- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
- Soderberg, T. (2019). An Explanation of Substituent Effects. Chemistry LibreTexts.
- Hudlicky, T., & Reed, J. W. (2007). The Art of Organic Synthesis. John Wiley & Sons.
- ZSM-5 catalyzed pyrolysis of anisaldehydes. (2021).
- Britton, R., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- Hoveyda, A. H., & Gillingham, D. G. (2009). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
- Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane.
- Reetz, M. T. (1984). Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
- BenchChem. (2025).
- Afonso, C. A., & Marques, M. M. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules, 26(16), 4964.
- Alchem Pharmtech. (n.d.). This compound.
- Echemi. (n.d.). 4'-methoxy-2,2,2-trifluoroacetophenone.
- Sigma-Aldrich. (n.d.).
- Hoveyda, A. H., & Schrock, R. R. (2001). Catalytic Asymmetric Olefin Metathesis. Chemistry – A European Journal, 7(5), 945-950.
- SpectraBase. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone.
- ChemicalBook. (n.d.). 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE.
- Sigma-Aldrich. (n.d.). 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE.
- Palomo, C., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3466-3471.
- Palomo, C., et al. (2021).
- Walborsky, H. M., & Aronoff, M. S. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
- Soderberg, T. (2022). Relative Reactivity of Carbonyls. Chemistry LibreTexts.
- Ackermann, L. (2021). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes.
- da Silva, A. B. F., et al. (2003). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry, 68(23), 8823-8828.
- Mohamed, N. A., & Aly, A. A. (2011). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Journal of Molecular Structure, 1006(1-3), 391-397.
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- 3. Does 2-methylacetophenone comply with steric inhibition of resonance? A direct experimental proof of its nonplanar conformation from a joint ab initio/electron diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study [mdpi.com]
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- 12. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Welcome to the technical support center for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive ketone. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction pathways, kinetics, and ultimate product yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of physical organic chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this molecule is a direct consequence of the interplay between its three key substituents on the acetophenone core:
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group due to the high electronegativity of fluorine.[1][2] It renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This increased electrophilicity is a double-edged sword: it promotes desired reactions but can also accelerate unwanted side reactions or decomposition. Furthermore, in aqueous or protic environments, trifluoromethyl ketones are known to readily form stable hydrate adducts, which can sequester the ketone and inhibit reactivity.[3][4]
-
Methoxy Group (-OCH₃): Located at the 4'-position (para), this group is a strong electron-donating group through resonance. It increases electron density in the aromatic ring and, to a lesser extent, can partially mitigate the electron-withdrawing effect of the trifluoromethyl group on the carbonyl.[5] This electronic balance is crucial for the molecule's stability and its application in synthesizing complex pharmaceutical intermediates.[6][7]
-
Methyl Group (-CH₃): The 2'-position (ortho) methyl group introduces significant steric hindrance around the carbonyl center. This bulkiness can impede the approach of large nucleophiles and influence the stereochemical outcome of addition reactions.
Q2: Why is solvent selection so critical for reactions involving this ketone?
A2: Solvent choice is paramount because solvents do not just dissolve reactants; they actively participate in the reaction at a molecular level.[8][9] They influence reactivity through:
-
Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates (carbocations) or transition states, significantly affecting the reaction rate.[8][10][11] For instance, a polar protic solvent can accelerate an Sₙ1-type reaction by stabilizing the carbocation intermediate, while a polar aprotic solvent might be preferred for an Sₙ2 reaction by solvating the cation and liberating the nucleophile.[12][13]
-
Solvation of Reactants: The way a solvent surrounds a reactant can dramatically alter its reactivity. Polar protic solvents (like water or ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their nucleophilicity and slows down the reaction.[12][14]
-
Influencing Reaction Mechanisms: The same set of reactants can proceed through different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2) depending on the solvent's polarity and proticity, leading to different products or stereochemical outcomes.[15][16]
Q3: What are the primary classes of solvents I should consider, and what are their general effects?
A3: Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors.
| Solvent Class | Examples | Key Characteristics | Expected Effect on Nucleophilic Additions |
| Polar Protic | Water, Ethanol, Methanol | High dielectric constant; contain acidic protons (e.g., -OH, -NH). | Can slow reactions with anionic nucleophiles by H-bonding. Stabilizes carbocation intermediates, favoring Sₙ1 pathways.[10][14] |
| Polar Aprotic | DMSO, Acetonitrile (MeCN), DMF | High dielectric constant; lack acidic protons. | Excellent for Sₙ2 reactions. They solvate cations well, leaving the anionic nucleophile "naked" and highly reactive.[12][17] |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low dielectric constant. | Generally poor at solvating charged species. May be suitable for reactions that do not involve charged intermediates or require minimal stabilization. Can favor Sₙ2 pathways over Sₙ1.[15] |
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experimentation.
Q4: My nucleophilic addition reaction has a very low conversion rate or fails to proceed. What are the likely solvent-related causes?
A4: Low conversion is a frequent issue. Before blaming the solvent, always verify the purity of your starting materials and reagents, and ensure all glassware is scrupulously dry.[18][19] If those factors are controlled, consider the following solvent-based troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q5: I am observing significant formation of an unexpected side product. How can the solvent be responsible?
A5: Solvents can shift the delicate balance between competing reaction pathways (e.g., substitution vs. elimination).
-
Hydrate Formation: If you are using a protic solvent, especially one containing water, you may be forming the gem-diol (hydrate) of the ketone.[3][4] This hydrate is unreactive towards many nucleophiles.
-
Solution: Ensure your solvent is anhydrous. Switch to a polar aprotic solvent like DMF or acetonitrile. If a protic solvent is necessary, consider using molecular sieves to remove trace water.
-
-
Favoring Elimination: In reactions where elimination is a possible side reaction, a polar protic solvent can stabilize the leaving group and any carbocationic intermediate, potentially favoring an E1 pathway over the desired Sₙ2 addition.
-
Solution: Switching to a less polar or a polar aprotic solvent can suppress ionization and favor the bimolecular substitution pathway.[10]
-
Q6: My reaction is giving a poor diastereomeric or enantiomeric ratio. Can the solvent influence stereoselectivity?
A6: Absolutely. The solvent environment can influence the conformational preferences of the transition state, thereby affecting the stereochemical outcome.
-
Sₙ1 vs. Sₙ2 Pathways: The most dramatic effect is a shift in mechanism. Polar protic solvents promote ionization and the formation of a planar carbocation (Sₙ1 pathway), which typically leads to racemization or a mixture of stereoisomers.[20] Non-polar and polar aprotic solvents favor a concerted Sₙ2 mechanism, which proceeds with a predictable inversion of stereochemistry.[15][16]
-
Transition State Solvation: Even within a single mechanism, the solvent can influence which transition state is lower in energy. A bulkier solvent might favor a less sterically crowded transition state, leading to a different major diastereomer.
-
Solution: To improve stereoselectivity, try to find conditions that strongly favor an Sₙ2 pathway. This often involves using a non-polar solvent like trichloroethylene or dichloromethane, which has been shown to enhance selectivity in glycosylation reactions by favoring the Sₙ2 mechanism.[15]
-
Section 3: Experimental Protocols and Data
Protocol: Model Nucleophilic Addition (Grignard Reaction) - Solvent Screening
This protocol describes a general procedure for screening solvents in the Grignard addition to this compound.
Objective: To determine the optimal solvent for the addition of phenylmagnesium bromide to the title ketone.
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous solvents for screening: Diethyl ether, Tetrahydrofuran (THF), Toluene
-
Anhydrous HCl in diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stir bars, syringes, septa
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Oven-dry all glassware and cool under a stream of inert gas.
-
Reaction: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1 mmol).
-
Solvent Addition: Dissolve the ketone in 5 mL of the anhydrous solvent being tested (e.g., THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.1 mmol, 1.1 mL of 1.0 M solution) dropwise via syringe over 10 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) at 30-minute intervals until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and ¹⁹F NMR to determine the conversion and yield.
Expected Outcomes and Solvent Rationale:
-
THF/Diethyl Ether (Polar Aprotic Ethers): These are standard solvents for Grignard reactions. They are polar enough to solvate the Grignard reagent (Schlenk equilibrium) but are aprotic. Good to excellent yields are expected.
-
Toluene (Non-Polar): The reaction may be significantly slower in toluene due to the lower solubility and stabilization of the polar organometallic reagent. This can sometimes be used to control reactivity or improve selectivity in sensitive systems.
Section 4: Mechanistic Insights
The choice of solvent directly impacts the energy landscape of a reaction. Polar solvents stabilize charged species, lowering the activation energy for reactions that proceed through polar transition states.
Solvent Effects on Nucleophilic Attack Transition State
Caption: How solvent choice alters the activation energy (ΔG‡).
Section 5: References
-
Fiveable. (n.d.). Solvent Effects Definition. Fiveable.
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
-
da Silva, A. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530-13537.
-
da Silva, A. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed.
-
Wikipedia. (n.d.). Solvent effects.
-
da Silva, A. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
-
Sander, W. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 2095-2098.
-
SpectraBase. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone.
-
Kendale, J. C., Valentín, E. M., & Woerpel, K. A. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(15), 3998–4001.
-
LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
-
Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.
-
Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
-
Neofotistou, E., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(10), 4552-4558.
-
LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
-
Kendale, J. C., Valentín, E. M., & Woerpel, K. A. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals.... Semantic Scholar.
-
College of Saint Benedict. (n.d.). NS7. Solvent Effects.
-
Ding, Y. (2013). A Brief Discussion on Nucleophilic Substitution Reaction on Saturated. Chemistry (Class XII).
-
Canadian Science Publishing. (n.d.). Electrochemical and spectroscopic behavior of trifluoromethylacetophenone in aqueous and micellar medium.
-
Chem-Impex. (n.d.). 4-Fluoro-2-methoxyacetophenone.
-
NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. NIST WebBook.
-
ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone.
-
ChemicalBook. (n.d.). 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE.
-
ChemicalBook. (n.d.). 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE CAS.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
-
Alchem Pharmtech. (n.d.). CAS 845823-11-2 | this compound.
-
Sigma-Aldrich. (n.d.). 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE AldrichCPR.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates with Sodium 2,2,2-Trifluoroethanolate.
-
Echemi. (n.d.). 4'-methoxy-2,2,2-trifluoroacetophenone.
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
ResearchGate. (2025). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
-
CymitQuimica. (n.d.). 4′-Fluoro-2′-methoxy-2,2,2-trifluoroacetophenone.
-
LibreTexts. (2023). Common Troubleshooting Tips. Chemistry LibreTexts.
-
Yanbu Journal of Engineering and Science. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density.
-
Sigma-Aldrich. (n.d.). N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4.
-
ResearchGate. (2025). On the Reactivity of Surface Methoxy Species in Acidic Zeolites.
-
ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print.
-
ResearchGate. (2025). Trifluoromethanesulfonic acid in organic synthesis.
-
Eindhoven University of Technology. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor.
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- 16. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Catalyst Deactivation in the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Welcome to the Technical Support Center dedicated to the synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common challenges related to catalyst deactivation during this specific transformation. We will delve into the underlying mechanisms of catalyst failure and provide actionable, field-proven troubleshooting protocols to ensure the success and reproducibility of your experiments.
Section 1: The Synthetic Pathway - Understanding the Friedel-Crafts Acylation
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of an aromatic proton on 3-methylanisole with a trifluoroacetyl group, derived from an acylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is mediated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The Lewis acid's primary role is to activate the acylating agent, generating a highly electrophilic acylium ion (or a related complex), which is then attacked by the electron-rich aromatic ring of 3-methylanisole.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, with a focus on catalyst deactivation as the root cause.
Q1: My reaction yield is very low or I'm getting no product at all. What is the most likely cause?
A1: A low or non-existent yield in a Friedel-Crafts acylation is most often a direct result of catalyst deactivation. There are two primary culprits that should be investigated first:
-
Catalyst Deactivation by Product Complexation: This is the most fundamental and frequent cause of apparent "catalyst" failure in Friedel-Crafts acylations.[1][2] The ketone group in the product (this compound) is a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) to form a stable complex.[1] This complexation effectively removes the catalyst from the reaction, preventing it from activating further acylating agent molecules. For this reason, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst to proceed to completion.[1] If you have used sub-stoichiometric amounts, the reaction will stall after the catalyst is consumed.
-
Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely hygroscopic and react violently with water.[1] Any moisture present in your solvent, reagents, or glassware will hydrolyze the catalyst into inactive aluminum hydroxide and HCl, completely halting the reaction.[1] It is imperative that the reaction is conducted under strictly anhydrous conditions.
Q2: The reaction starts (as monitored by TLC/GC) but fails to proceed to completion, stalling at partial conversion. Why?
A2: This symptom strongly points to a progressive deactivation of the catalyst during the reaction, with product complexation being the most probable mechanism. As the product is formed, it sequesters the catalyst, slowing and eventually stopping the reaction as the concentration of active catalyst falls below a critical threshold.
To overcome this, ensure your catalyst loading is adequate. See the table below for typical stoichiometries.
| Catalyst Type | Typical Stoichiometry (molar eq. vs. limiting reagent) | Rationale |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 eq. | Stoichiometric amount required to account for complexation with both the acylating agent and the final ketone product.[1][2] |
| Iron(III) Chloride (FeCl₃) | 1.1 - 1.5 eq. | Similar mechanism to AlCl₃, requiring stoichiometric quantities.[3] |
| Boron Trifluoride (BF₃) | 1.0 - 2.0 eq. | Often used as a gas or in solution; complexation still occurs.[4] |
Q3: My aromatic substrate contains an amine or alcohol group, and the reaction isn't working. Is this a catalyst issue?
A3: Yes, this is a catalyst deactivation issue related to the substrate itself. Aromatic compounds containing Lewis basic functional groups like amines (-NH₂) or alcohols (-OH) will not work in a standard Friedel-Crafts reaction.[1][5] The lone pair of electrons on the nitrogen or oxygen atom will coordinate strongly with the Lewis acid catalyst.[1] This forms a deactivated complex, preventing the catalyst from activating the acylating agent and deactivating the aromatic ring towards electrophilic attack.[4][5] The methoxy group on your 3-methylanisole substrate is a weak Lewis base, but this interaction is generally overcome by using sufficient catalyst loading.
Section 3: Preventative Measures and Experimental Protocols
Proactive measures are critical to avoiding catalyst deactivation. Follow these protocols to maximize your chances of success.
Protocol 1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120°C for at least 4 hours (overnight is preferable).
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while still hot, under a positive pressure of an inert gas like dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
-
Solvent: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) or dispense from a solvent purification system.
-
Reagents: Use high-purity, anhydrous reagents. Lewis acid catalysts like AlCl₃ should be fresh and free-flowing powders, not discolored or clumped (a sign of hydrolysis). Weigh and transfer the catalyst under an inert atmosphere if possible (e.g., in a glovebox or using a Schlenk line).
-
Execution: Maintain a positive pressure of inert gas throughout the entire reaction period.
Protocol 2: Standard Reaction Procedure and Work-up
-
Initial Setup: In the prepared reaction flask under inert gas, suspend the AlCl₃ (1.2 eq.) in anhydrous dichloromethane.
-
Acylating Agent Addition: Add the trifluoroacetic anhydride (1.1 eq.) dropwise to the suspension, maintaining the temperature as needed (typically cool initially).
-
Substrate Addition: After stirring the catalyst-acylating agent mixture, add a solution of 3-methylanisole (1.0 eq.) in anhydrous dichloromethane dropwise via an addition funnel. The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gentle heat, monitoring its progress by TLC or GC analysis.
-
Quenching (Critical Step): Once the reaction is complete, cool the mixture in an ice bath. Very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. The purpose is to decompose the aluminum chloride complexes.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Sources
Technical Support Center: Optimizing Workup Procedures for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone to Minimize Product Loss
Welcome to the technical support center for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing product loss during the critical workup and purification stages of this valuable compound. By understanding the chemical principles behind each step, you can significantly improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of product loss during the aqueous workup of this compound?
A1: Product loss during aqueous workup can primarily be attributed to three factors:
-
Mechanical Losses: Inefficient phase separation during extraction can lead to the loss of the organic layer containing the product. This is often due to the formation of emulsions.
-
Suboptimal Partitioning: If the chosen organic solvent has a partition coefficient that is not sufficiently high for the product, a significant amount of the compound may remain in the aqueous phase.
-
Chemical Degradation: Although trifluoromethyl ketones are generally stable, prolonged exposure to strong acidic or basic conditions during the workup can potentially lead to degradation, though this is less common under standard workup conditions.[1]
Q2: My final product is an oil, but I was expecting a solid. What could be the issue?
A2: If you obtain an oil instead of a solid, it is likely due to the presence of impurities that are depressing the melting point of your product. Common culprits include residual solvent or unreacted starting materials. It is also possible that the product exists as a low-melting polymorph.[2] Purification through techniques such as column chromatography or recrystallization from a suitable solvent system should resolve this issue.
Q3: How can I effectively remove unreacted starting materials and other organic impurities?
A3: The most effective method for removing organic impurities is silica gel column chromatography.[3][4][5] The choice of eluent is critical for good separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful. For fluorinated compounds, specialized fluorinated chromatography phases can also provide enhanced separation.[6][7]
Q4: What is the best way to dry the organic solution of my product after extraction?
A4: After separating the organic layer, it should be dried over an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). It is crucial to use a sufficient amount of the drying agent and to allow adequate time for it to absorb all the water. After drying, the solution should be filtered to remove the drying agent before concentrating the solvent under reduced pressure.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Significant Product Loss During Extraction
Symptoms:
-
Low yield of crude product after evaporation of the organic solvent.
-
The aqueous layer appears cloudy or has a noticeable organic sheen after separation.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | The vigorous shaking of the separatory funnel can create a stable emulsion between the organic and aqueous layers, trapping the product. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, helping to break the emulsion. Alternatively, allow the mixture to stand for an extended period. |
| Incorrect pH of Aqueous Phase | The solubility of acidic or basic impurities, and potentially the product itself, is highly dependent on the pH of the aqueous layer. | Adjust the pH of the aqueous layer to ensure your product is in its neutral, most non-polar form, maximizing its partitioning into the organic solvent. For neutral compounds like this compound, this is less of a concern unless acidic or basic byproducts are present. |
| Insufficient Volume of Extraction Solvent | Using too little organic solvent will result in incomplete extraction of the product from the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for maximizing product recovery. |
Problem 2: Product is Contaminated with Reagents or Byproducts
Symptoms:
-
NMR or other analytical data shows the presence of impurities.
-
The physical appearance of the product (e.g., color, consistency) is not as expected.
Troubleshooting Workflow:
Caption: Decision tree for selecting a purification method based on impurity type.
Detailed Protocols:
-
Acidic Wash: To remove basic impurities, wash the organic layer with 1M HCl. The basic impurities will be protonated and partition into the aqueous layer.[8]
-
Basic Wash: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Acidic impurities will be deprotonated and move into the aqueous phase.
-
Silica Gel Chromatography: This is a powerful technique for separating compounds based on their polarity. For this compound, a mixture of ethyl acetate and hexanes is a good starting point for the mobile phase. The separation of fluorinated compounds can sometimes be improved by using specialized fluorinated stationary phases.[6][7]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. The goal is to find a solvent system in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures. Vapor diffusion or solvent layering techniques can be effective for growing high-quality crystals.[9]
Problem 3: Formation of Hydrates
Symptoms:
-
The presence of an additional peak in the ¹⁹F NMR spectrum.
-
The isolated product is a hydrate, which may have different physical properties.
Explanation and Solution:
Trifluoromethyl ketones can sometimes form stable hydrates in the presence of water.[3] This can be observed in the crude NMR spectrum.
Workflow for Addressing Hydrate Formation:
Caption: Workflow for identifying and removing hydrate byproducts.
Hydrates of trifluoromethyl ketones are often unstable on silica gel and will revert to the ketone during chromatography.[3] Therefore, a standard chromatographic purification is usually sufficient to remove the hydrate. Thoroughly drying the purified product under high vacuum will also help to remove any residual water and prevent hydrate formation.
References
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH.
- Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones | ACS Omega - ACS Publications.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.
- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor - eGrove - University of Mississippi.
- Organic Reaction Workup Formulas for Specific Reagents.
- EP1314711B1 - Process for preparation of fluorinated ketones - Google Patents.
- 4'-methoxy-2,2,2-trifluoroacetophenone - Echemi.
- 4'-Methoxy-2,2,2-trifluoroacetophenone - the NIST WebBook.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing).
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central.
- Guide for crystallization.
- Two Crystal Forms of 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline - ResearchGate.
Sources
- 1. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. unifr.ch [unifr.ch]
Validation & Comparative
comparative analysis of synthetic routes to 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Introduction
4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a valuable fluorinated ketone intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the chemical research community.
This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of three common approaches: Friedel-Crafts acylation, Grignard reagent-based synthesis, and organolithium-mediated synthesis. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate route based on their specific laboratory or industrial context, considering factors such as scale, available starting materials, and safety infrastructure.
Synthetic Strategies: An Overview
The construction of the target aryl trifluoromethyl ketone can be broadly approached from two distinct perspectives:
-
Electrophilic Aromatic Substitution: This classic approach involves the acylation of an electron-rich aromatic ring with a highly electrophilic trifluoroacetylating agent. The primary example is the Friedel-Crafts reaction.
-
Nucleophilic Acyl Substitution: This strategy involves the creation of a potent carbon nucleophile from the aromatic ring, which then attacks an electrophilic source of the trifluoroacetyl group. This category includes reactions with Grignard and organolithium reagents.
Each of these pathways presents a unique set of advantages and challenges, which we will explore in detail.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] The reaction typically requires a strong Lewis acid or Brønsted acid to activate the acylating agent.[2]
Mechanistic Rationale
In this route, the starting aromatic compound is 3-methylanisole. The methoxy group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group. The acylation is expected to occur at the position most activated and sterically accessible, which is para to the methoxy group (C4) and ortho to the methyl group (C2), directly yielding the desired product. Trifluoroacetic anhydride is a common and effective acylating agent, activated by a Lewis acid like aluminum trichloride (AlCl₃) or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH).[1][2] The ketone product forms a stable complex with AlCl₃, necessitating the use of stoichiometric or greater amounts of the catalyst.[1]
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl if generated). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred suspension, allowing the formation of the acylium ion complex.
-
Addition of Substrate: A solution of 3-methylanisole (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Visualization: Friedel-Crafts Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Route 2: Grignard Reagent-Based Synthesis
This approach utilizes an organomagnesium (Grignard) reagent as the aromatic nucleophile. It is a powerful method for C-C bond formation but requires strict anhydrous conditions. The synthesis of trifluoromethyl ketones via Grignard reagents reacting with an acid anhydride or a related derivative is a well-established method.[3]
Mechanistic Rationale
The synthesis begins with the preparation of the Grignard reagent from 1-bromo-4-methoxy-2-methylbenzene and magnesium metal. This organometallic species is a potent nucleophile. It is then reacted with an electrophilic source of the trifluoroacetyl group, such as S-ethyl trifluoroethioate or trifluoroacetic anhydride. The use of a thioester is often preferred as it can minimize the common side reaction of Grignard reagents adding twice to an acyl chloride or anhydride to form a tertiary alcohol. The initial addition forms a tetrahedral intermediate which, upon aqueous workup, collapses to the desired ketone.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
-
Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine and gently warm with a heat gun to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.
-
Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of S-ethyl trifluoroethioate (1.05 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Transfer the prepared Grignard reagent solution to the dropping funnel (or use a cannula) and add it dropwise to the cold thioester solution.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by vacuum distillation or column chromatography.
-
Visualization: Grignard Reagent Workflow
Caption: Workflow for Grignard Reagent-Based Synthesis.
Route 3: Organolithium-Mediated Synthesis
Organolithium reagents are more reactive and often more basic than their Grignard counterparts.[4] This heightened reactivity can be advantageous for forming the initial organometallic species, especially from less reactive halides or via direct deprotonation, but also demands more stringent control of reaction conditions.
Mechanistic Rationale
This pathway typically involves a halogen-lithium exchange reaction, which is extremely fast, even at very low temperatures (-78 °C to -100 °C).[4] Treating 1-bromo-4-methoxy-2-methylbenzene with an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) rapidly generates the corresponding aryllithium species. This highly nucleophilic intermediate is then trapped by an appropriate trifluoroacetylating agent, such as ethyl trifluoroacetate or N-methoxy-N-methyltrifluoroacetamide (Weinreb amide). The Weinreb amide is particularly effective as it forms a stable chelated tetrahedral intermediate that resists over-addition, cleanly providing the ketone upon acidic workup.[4]
Experimental Protocol: Organolithium Synthesis
-
Setup: A flame-dried, three-necked flask is fitted with a magnetic stirrer, a low-temperature thermometer, and a septum for additions via syringe. The system is maintained under a strict inert atmosphere.
-
Lithiation: A solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 equivalent) in anhydrous THF is placed in the flask and cooled to -78 °C.
-
Addition of Alkyllithium: n-Butyllithium (1.05 equivalents, as a solution in hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The mixture is stirred at this temperature for 30-60 minutes to ensure complete halogen-lithium exchange.
-
Acylation: A solution of N-methoxy-N-methyltrifluoroacetamide (1.1 equivalents) in anhydrous THF is added dropwise to the aryllithium solution at -78 °C.
-
Reaction: The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to 0 °C over a period of 2 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature.
-
Extraction and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or vacuum distillation.
Visualization: Organolithium Workflow
Caption: Workflow for Organolithium-Mediated Synthesis.
Comparative Analysis
The choice of synthetic route is a multifactorial decision. Below is a summary table and a discussion to guide this selection process.
| Feature | Friedel-Crafts Acylation | Grignard Reagent Synthesis | Organolithium Synthesis |
| Starting Materials | 3-Methylanisole, Trifluoroacetic Anhydride | 1-Bromo-4-methoxy-2-methylbenzene, Mg | 1-Bromo-4-methoxy-2-methylbenzene, n-BuLi |
| Key Reagents | AlCl₃ (stoichiometric) | Anhydrous THF, Thioester/Anhydride | Anhydrous THF, Weinreb Amide |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | 0 °C to RT | -78 °C to RT (acylation); Reflux (Grignard prep) | -78 °C to 0 °C |
| Key Advantages | Operationally simple; uses cheaper aromatic starting material. | Well-established; good functional group tolerance (with right electrophile). | Very fast; high yielding; clean with Weinreb amide. |
| Key Disadvantages | Potential regioselectivity issues; large waste stream (Al salts); catalyst is not catalytic. | Moisture sensitive; Grignard formation can be difficult to initiate; potential for over-addition. | Highly moisture and air sensitive; requires low temperatures; n-BuLi is pyrophoric. |
| Scalability | Challenging due to waste and exotherms. | Moderate, requires excellent process control. | Moderate, requires specialized equipment for low temps and handling pyrophorics. |
| Safety | Corrosive HCl gas evolution; highly exothermic quench. | Flammable solvents; initiation can be uncontrolled. | Pyrophoric alkyllithium reagents require extreme care. |
Discussion of Trade-offs
-
For Simplicity and Cost-Effectiveness: The Friedel-Crafts acylation is often the first choice on a small, exploratory scale if the starting materials are readily available and potential regioselectivity issues can be managed through purification. The primary drawback is the generation of a large amount of aluminum salt waste, making it environmentally unfavorable for large-scale production.
-
For Reliability and Versatility: The Grignard reagent-based synthesis represents a robust and reliable middle ground. While it requires more stringent anhydrous techniques than Friedel-Crafts, it is a standard procedure in most organic labs. The formation of the Grignard reagent is the critical step, but once formed, its reaction is generally predictable and high-yielding. This method is often preferred for its balance of reactivity and handling requirements.
-
For Speed and Efficiency: The organolithium-mediated synthesis is arguably the most efficient in terms of reaction time and yield, especially when paired with a Weinreb amide to prevent over-addition.[4] The extremely low temperatures required for the halogen-lithium exchange and subsequent acylation provide excellent control and minimize side reactions. However, this route carries the highest operational risk due to the pyrophoric nature of alkyllithium reagents and the need for specialized low-temperature equipment, making it best suited for laboratories with appropriate engineering controls and experienced personnel.
Conclusion
There is no single "best" route for the synthesis of this compound. The optimal choice is dictated by the specific context of the synthesis.
-
The Friedel-Crafts route is a viable option for initial, small-scale synthesis where operational simplicity is prioritized over yield and environmental impact.
-
The Grignard reagent pathway offers a balanced, scalable, and reliable method suitable for both academic and process development settings.
-
The organolithium pathway provides the highest efficiency and speed but demands the most rigorous experimental technique and safety precautions, making it ideal for time-critical applications where yield is paramount and the necessary infrastructure is in place.
By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can confidently select and execute the synthetic strategy that best aligns with their objectives.
References
-
ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Retrieved from [Link]
- Google Patents. (n.d.). DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation.
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
-
ePrints Soton. (2000). Synthesis of ?,?-unsaturated trifluoromethyl ketones from 4-dimethylamino-1,1,1-trifluorobut-3-ene-2-one by addition of Grignard reagents. Retrieved from [Link]
-
ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]
-
Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from [Link]
-
Harvard University. (n.d.). Organolithium reagents 1. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). A. Organolithium Reagents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved from [Link]
-
YouTube. (2019). Organolithium Reagents. Retrieved from [Link]
Sources
reactivity comparison of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone with similar ketones
A Technical Guide to the Reactivity of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
A Comparative Analysis for Synthetic and Medicinal Chemists
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF3) is particularly prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] this compound is a highly functionalized ketone that presents a fascinating case study in chemical reactivity, where the potent activating effects of the trifluoromethyl group are juxtaposed with the electronic and steric influences of substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of this compound against a series of structurally related ketones. By systematically deconstructing the molecule and examining the contribution of each functional group, we aim to provide researchers, scientists, and drug development professionals with a clear, experimentally grounded understanding of its chemical behavior. Our analysis will focus on the interplay of electronic and steric effects that govern its susceptibility to nucleophilic attack, reduction, and enolization.
The ketones selected for this comparative study are:
-
2,2,2-Trifluoroacetophenone: To isolate the powerful electron-withdrawing effect of the -CF3 group.
-
4'-Methoxyacetophenone: To assess the electron-donating resonance effect of the para-methoxy group.[3]
-
2'-Methylacetophenone: To evaluate the steric hindrance imposed by an ortho-methyl group.[4]
-
Acetophenone: The parent compound, serving as a fundamental baseline for reactivity.
Chapter 1: The Interplay of Structural Features on Carbonyl Electrophilicity
The reactivity of a ketone is fundamentally dictated by the electrophilicity of its carbonyl carbon. This is governed by a combination of inductive effects, resonance effects, and steric hindrance around the reaction center.[5][6] In this compound, these factors are in direct competition.
-
Trifluoromethyl Group (-CF3): The three highly electronegative fluorine atoms create an intense dipole, making the -CF3 group one of the most powerful electron-withdrawing groups used in organic chemistry.[7] This inductive effect strongly withdraws electron density from the carbonyl carbon, significantly increasing its partial positive charge and making it exceptionally electrophilic and susceptible to nucleophilic attack.[8]
-
Methoxy Group (-OCH3): Located at the para position, the methoxy group exerts a dual electronic effect. While it is inductively electron-withdrawing due to the oxygen's electronegativity, its dominant effect is strong electron donation into the aromatic ring via resonance. This delocalization of electron density extends to the carbonyl group, reducing its electrophilicity.
-
Methyl Group (-CH3): The ortho-methyl group has two primary impacts. Electronically, it is a weak electron-donating group through hyperconjugation and induction, which slightly reduces carbonyl electrophilicity. More significantly, its position adjacent to the carbonyl group creates substantial steric hindrance, physically impeding the trajectory of an incoming nucleophile.[5][9]
Caption: Electronic and steric influences on the target ketone.
The net reactivity of this compound is therefore a result of the dominant activation by the -CF3 group, which is tempered by the deactivating electronic effect of the -OCH3 group and the steric blockade of the -CH3 group.
Chapter 2: Comparative Reactivity in Nucleophilic Addition
Nucleophilic addition is the archetypal reaction of ketones.[10] The increased electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them highly reactive towards nucleophiles.[11] In fact, their reactivity is so enhanced that, unlike simple ketones like acetone, they readily form stable gem-diol hydrates in the presence of water. This is because the electron-withdrawing -CF3 group stabilizes the hydrate relative to the ketone.[12]
Predicted Reactivity Order:
Based on the electronic and steric principles from Chapter 1, we can predict the relative rates of nucleophilic addition:
2,2,2-Trifluoroacetophenone > Acetophenone > This compound > 2'-Methylacetophenone > 4'-Methoxyacetophenone
-
2,2,2-Trifluoroacetophenone is predicted to be the most reactive due to the unmitigated, powerful activating effect of the -CF3 group.
-
Acetophenone serves as our baseline.
-
This compound is still highly activated by the -CF3 group, but its reactivity is significantly reduced by the combination of steric hindrance from the ortho-methyl group and resonance donation from the para-methoxy group.
-
2'-Methylacetophenone is less reactive than acetophenone due to the steric hindrance of the ortho-methyl group.
-
4'-Methoxyacetophenone is predicted to be the least reactive due to the strong deactivating effect of the electron-donating methoxy group.
Experimental Data Summary: Relative Hydration Equilibrium
The equilibrium constant for hydration (K_hyd) serves as an excellent quantitative measure of carbonyl electrophilicity. A higher K_hyd indicates a greater propensity for nucleophilic attack by water.
| Ketone | Key Structural Feature(s) | Expected Relative K_hyd | Rationale |
| 2,2,2-Trifluoroacetophenone | Strong -I effect from -CF3 | Very High | Extreme activation of the carbonyl carbon. |
| This compound | Strong -I (-CF3), Strong +R (-OCH3), Steric (-CH3) | Moderate | Activation from -CF3 is counteracted by deactivation from -OCH3 and steric hindrance from -CH3. |
| Acetophenone | Baseline | Low | Standard aromatic ketone reactivity. |
| 2'-Methylacetophenone | Steric hindrance, Weak +I effect | Very Low | Steric hindrance from the ortho-methyl group impedes nucleophilic approach.[9] |
| 4'-Methoxyacetophenone | Strong +R effect from -OCH3 | Lowest | Strong resonance donation significantly reduces carbonyl electrophilicity. |
Chapter 3: A Case Study in Reactivity: Comparative Carbonyl Reduction
To provide a practical and quantitative comparison, we outline a standardized protocol for the reduction of the selected ketones to their corresponding secondary alcohols using sodium borohydride (NaBH4). This reaction proceeds via the nucleophilic addition of a hydride ion (H-).[13] The rate of this reaction serves as a direct proxy for the electrophilicity of the carbonyl carbon.
Experimental Protocol: Parallel Reduction with Sodium Borohydride
This protocol is designed for comparative analysis. All reactions should be run in parallel under identical conditions.
-
Preparation: In separate, identical reaction flasks, dissolve 1.0 mmol of each ketone in 10 mL of anhydrous methanol at room temperature (25 °C). Equip each flask with a magnetic stirrer.
-
Initiation: To each flask, add a solution of sodium borohydride (0.25 mmol, 1.0 equivalent H-) in 2 mL of anhydrous methanol simultaneously. Start a timer for each reaction.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 5 minutes). The disappearance of the starting ketone indicates reaction completion.
-
Quenching: Once a reaction is complete, quench it by the slow addition of 5 mL of 1 M HCl.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Analysis: Determine the reaction time and calculate the isolated yield of the corresponding alcohol product.
Caption: Workflow for comparative ketone reduction.
Anticipated Results for Carbonyl Reduction
| Ketone | Predicted Time to Completion | Predicted Yield (after 15 min) | Rationale |
| 2,2,2-Trifluoroacetophenone | < 5 min | >95% | Highly activated carbonyl reacts almost instantaneously with the hydride. |
| This compound | ~15-30 min | ~70-85% | Reactivity is significantly attenuated by steric and electronic deactivation compared to the unsubstituted trifluoroacetophenone. |
| Acetophenone | ~10-15 min | ~90% | Standard reactivity for a simple aromatic ketone. |
| 2'-Methylacetophenone | > 60 min | < 40% | The ortho-methyl group sterically hinders the approach of the borohydride reagent, drastically slowing the reaction. |
| 4'-Methoxyacetophenone | > 90 min | < 25% | The electron-rich carbonyl is a poor electrophile, resulting in a very slow reduction. |
Chapter 4: Enolization Tendencies
Enolization involves the removal of a proton from the α-carbon. For the ketones in this study, enolization can only occur at the methyl group of the acetyl moiety. However, This compound and 2,2,2-Trifluoroacetophenone lack α-protons on the trifluoromethyl side and therefore cannot enolize in that direction. Enolization towards the aromatic ring is generally not favored.
For the non-fluorinated analogues, the rate of enolization is influenced by the acidity of the α-protons.
-
Acetophenone: Exhibits a baseline rate of enolization.
-
4'-Methoxyacetophenone: The electron-donating methoxy group slightly decreases the acidity of the α-protons, leading to a slower rate of enolization compared to acetophenone.
-
2'-Methylacetophenone: The weak electron-donating nature of the methyl group has a minimal effect on α-proton acidity. Studies on the enolisation of substituted acetophenones show that electron-withdrawing groups increase the rate while electron-donating groups decrease it.[14]
Conclusion and Summary
This compound possesses a unique and nuanced reactivity profile shaped by the competing electronic and steric effects of its substituents.
Summary of Comparative Reactivity:
| Reactivity Metric | 2,2,2-Trifluoroacetophenone | This compound | Acetophenone | 2'-Methylacetophenone | 4'-Methoxyacetophenone |
| Carbonyl Electrophilicity | +++ (Highest) | ++ (High) | + (Moderate) | - (Low) | -- (Lowest) |
| Rate of Nucleophilic Add'n | Very Fast | Fast | Moderate | Slow | Very Slow |
| Rate of Reduction (NaBH4) | Very Fast | Fast | Moderate | Slow | Very Slow |
| Enolization Tendency | None | None | Moderate | Moderate | Slow |
The overwhelmingly powerful electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it significantly more reactive towards nucleophiles than standard acetophenones. However, this inherent reactivity is substantially moderated by the steric hindrance from the ortho-methyl group and the electron-donating resonance from the para-methoxy group.
This guide demonstrates that while the -CF3 group is the dominant director of reactivity, a comprehensive understanding requires careful consideration of all structural features. For the practicing chemist, this means that this compound can be employed as a highly reactive ketone, but reaction conditions may need to be adjusted to overcome the mitigating steric and electronic factors introduced by the substituted aromatic ring.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]
- 4. chemimpex.com [chemimpex.com]
- 5. brainkart.com [brainkart.com]
- 6. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the precise quantification of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, a key intermediate in various synthetic pathways.
The selection of an analytical method is a critical decision that impacts data reliability, sample throughput, and overall project timelines. This document will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present supporting validation data, and provide detailed, self-validating protocols. The principles outlined are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5]
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][6] The objective is to demonstrate that the procedure is suitable for its intended purpose, ensuring the generation of reliable and reproducible data.[7] This guide will focus on the validation parameters essential for quantitative analysis, including specificity, linearity, accuracy, precision, and robustness.
Comparative Overview of Analytical Techniques
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. For compounds that are not amenable to direct GC analysis, derivatization can be employed to increase their volatility and improve their chromatographic behavior.
The following diagram illustrates the general workflow for analytical method validation.
Caption: A generalized workflow for the validation of an analytical method.
Performance Comparison: HPLC-UV vs. GC-MS
The following table summarizes the typical performance characteristics of a validated HPLC-UV and a GC-MS method for the quantification of this compound. Note: The following data is representative and intended for comparative purposes.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Unaffected by minor changes in oven temperature ramp and injection volume |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the direct quantification of this compound in solution.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the mobile phase to achieve a concentration within the calibration range.
3. System Suitability:
-
Inject the working standard solution at the target concentration six times.
-
The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
4. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase) and a sample spiked with known related substances to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The cumulative %RSD should be ≤ 2.0%.
-
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
The following diagram illustrates the HPLC-UV workflow.
Sources
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. fda.gov [fda.gov]
A Comparative Spectroscopic Analysis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone and Its Analogs
A definitive guide for researchers and drug development professionals on the nuanced spectroscopic signatures of substituted trifluoroacetophenones, providing a foundation for structural elucidation and analytical method development.
In the landscape of pharmaceutical research and materials science, trifluoroacetophenone derivatives are pivotal building blocks and functional motifs. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make them valuable in the design of bioactive molecules and advanced materials. A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the study of structure-activity relationships. This guide offers a detailed comparative analysis of the spectroscopic data for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone and its key analogs, providing a practical framework for researchers in the field.
The analogs selected for this comparison allow for a systematic evaluation of the electronic and steric effects of the methoxy and methyl substituents on the spectroscopic properties of the core trifluoroacetophenone structure. The parent compound, 2,2,2-trifluoroacetophenone, serves as a baseline, while 4'-methoxy-2,2,2-trifluoroacetophenone and 2'-methyl-2,2,2-trifluoroacetophenone isolate the individual contributions of the electron-donating methoxy group and the sterically influential ortho-methyl group, respectively.
Molecular Structures and Analogs
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=642738&t=l"]; "this compound"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=69733&t=l"]; "4'-Methoxy-2,2,2-trifluoroacetophenone"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=568449&t=l"]; "2'-Methyl-2,2,2-trifluoroacetophenone"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9905&t=l"]; "2,2,2-Trifluoroacetophenone"; } dot
Figure 1. Molecular structures of the target compound and its analogs.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectra of these compounds are highly informative, particularly in the aromatic region, where the substitution pattern dictates the chemical shifts and coupling constants of the ring protons. The presence of the electron-donating methoxy group at the 4'-position in 4'-methoxy-2,2,2-trifluoroacetophenone and this compound leads to a general upfield shift (lower ppm) of the aromatic protons compared to the parent compound, 2,2,2-trifluoroacetophenone. This is a direct consequence of increased electron density on the aromatic ring.
In contrast, the 2'-methyl group in this compound and 2'-methyl-2,2,2-trifluoroacetophenone introduces steric hindrance, which can influence the conformation of the acetyl group relative to the aromatic ring. This steric clash can disrupt coplanarity and affect the electronic communication between the carbonyl group and the ring, leading to more complex shifts in the aromatic region.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) | Methyl Protons (-CH₃) |
| This compound | 6.8-7.8 (m) | ~3.9 (s) | ~2.5 (s) |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | 6.9-7.0 (d), 8.0-8.1 (d) | ~3.9 (s) | - |
| 2'-Methyl-2,2,2-trifluoroacetophenone | 7.2-7.6 (m) | - | ~2.5 (s) |
| 2,2,2-Trifluoroacetophenone | 7.5-7.7 (m), 8.0-8.1 (m) | - | - |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide valuable insights into the carbon framework of the molecules. The carbonyl carbon signal is particularly sensitive to the electronic environment. The electron-donating 4'-methoxy group causes a slight upfield shift of the carbonyl carbon resonance in 4'-methoxy-2,2,2-trifluoroacetophenone compared to 2,2,2-trifluoroacetophenone.
The trifluoromethyl (CF₃) carbon typically appears as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon is characteristic and provides a clear marker for the presence of the trifluoroacetyl group. The aromatic carbon signals are also influenced by the substituents, with the methoxy and methyl groups causing predictable upfield and downfield shifts based on their electronic and steric effects.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Carbonyl (C=O) | Aromatic Carbons | CF₃ | Methoxy (-OCH₃) | Methyl (-CH₃) |
| This compound | ~185 | 115-165 | ~117 (q) | ~56 | ~21 |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | ~184 | 114-164 | ~117 (q) | ~56 | - |
| 2'-Methyl-2,2,2-trifluoroacetophenone | ~186 | 126-140 | ~117 (q) | - | ~21 |
| 2,2,2-Trifluoroacetophenone | ~185 | 128-135 | ~117 (q) | - | - |
¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment
¹⁹F NMR is a powerful tool for characterizing these compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The trifluoromethyl group in these acetophenones gives rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. Electron-donating groups, such as the 4'-methoxy group, tend to cause a slight upfield shift of the ¹⁹F resonance compared to the unsubstituted analog.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectra of these compounds are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1690-1720 cm⁻¹. The exact position of this band is influenced by the electronic effects of the aromatic substituents. The electron-donating methoxy group in 4'-methoxy-2,2,2-trifluoroacetophenone can lead to a slight decrease in the C=O stretching frequency compared to 2,2,2-trifluoroacetophenone, reflecting a slight decrease in the double bond character of the carbonyl group. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the region of 1100-1300 cm⁻¹.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-F Stretch |
| This compound | ~1700 | ~1150-1250 |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | ~1705 | ~1150-1250 |
| 2'-Methyl-2,2,2-trifluoroacetophenone | ~1710 | ~1150-1250 |
| 2,2,2-Trifluoroacetophenone | ~1715 | ~1150-1250 |
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of these trifluoroacetophenones reveals characteristic fragmentation patterns that are useful for structural confirmation. The molecular ion peak (M⁺) is typically observed, and its mass confirms the molecular formula. A prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the formation of a benzoyl-type cation.
For the methoxy-substituted analogs, fragmentation of the methoxy group (loss of CH₃ or CH₂O) can also be observed. The presence of the methyl group in the 2'-position can influence the fragmentation pathways due to steric effects and the potential for alternative fragmentation mechanisms.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M - CF₃]⁺ | [Ar-CO]⁺ |
| This compound | 218 | 149 | 149 |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | 204 | 135 | 135 |
| 2'-Methyl-2,2,2-trifluoroacetophenone | 188 | 119 | 119 |
| 2,2,2-Trifluoroacetophenone | 174 | 105 | 105 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.
Figure 2. General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS):
Electron ionization mass spectra are typically obtained using a gas chromatograph-mass spectrometer (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer, where they are ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.
Figure 3. General workflow for mass spectrometric analysis.
Infrared (IR) Spectroscopy:
IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Conclusion
This guide provides a comprehensive comparison of the key spectroscopic data for this compound and its structurally related analogs. By systematically examining the effects of methoxy and methyl substituents on the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra, researchers can gain a deeper understanding of the structure-property relationships in this important class of compounds. The provided data and protocols serve as a valuable resource for the identification, characterization, and quality control of these and similar molecules in academic and industrial research settings.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
biological activity comparison of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone derivatives
In the dynamic field of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl group (–CF₃), in particular, is a privileged moiety, renowned for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the biological activities of a specific class of fluorinated compounds: 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone and its derivatives.
While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the biological activities observed in structurally related trifluoroacetophenone derivatives.[2] By examining these analogues, we can infer potential activities and guide future research directions for this promising chemical class. We will explore key biological activities, including antimicrobial, anticancer, and insecticidal properties, supported by available experimental data and methodologies.
The Trifluoroacetophenone Scaffold: A Hub of Biological Potential
The trifluoroacetophenone core, characterized by a phenyl ring attached to a trifluoromethyl ketone, serves as a versatile template for the design of bioactive molecules.[3] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical and physical properties of the molecule, often leading to enhanced biological potency.[4]
Antimicrobial and Antifungal Frontiers
Derivatives of trifluoroacetophenone have demonstrated notable efficacy against a range of microbial pathogens. The introduction of the trifluoromethyl group can enhance the antimicrobial properties of a parent compound.
A study on trifluoromethyl and trifluoromethoxy substituted chalcone derivatives, which share structural similarities with acetophenones, revealed significant antibacterial and antifungal activities.[5] The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.
Table 1: Comparative Antimicrobial Activity of Fluorinated Chalcone Derivatives [5]
| Compound ID | Substituent | Test Organism | MIC (µg/mL) |
| A3 | 3-(1H-indol-3-yl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Staphylococcus aureus | 1.56 |
| B3 | 1-(4-(trifluoromethoxy)phenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | Staphylococcus aureus | 0.78 |
| A3 | 3-(1H-indol-3-yl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Candida albicans | 3.12 |
| B3 | 1-(4-(trifluoromethoxy)phenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | Candida albicans | 1.56 |
| Ciprofloxacin | - | Staphylococcus aureus | 3.12 |
| Fluconazole | - | Candida albicans | 6.25 |
Note: Lower MIC values indicate higher antimicrobial activity.
The data suggests that the trifluoromethoxy-substituted chalcone (B3) exhibited more potent activity than the trifluoromethyl-substituted analogue (A3) against both bacterial and fungal strains.[5] This highlights the subtle yet significant impact of the specific fluorine-containing moiety on biological activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination[6]
This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., trifluoroacetophenone derivatives)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity: Targeting Cellular Proliferation
Fluorinated compounds, including trifluoroacetophenone derivatives, have emerged as promising candidates in anticancer drug development.[6] The presence of trifluoromethyl or trifluoromethoxy groups can significantly enhance the anti-proliferative activity of a molecule.[6]
While specific data for this compound derivatives is scarce, studies on related structures provide valuable insights. For instance, certain trifluoromethoxy-containing proguanil derivatives have shown significantly better anticancer abilities than the parent drug, proguanil, across various human cancer cell lines.[6]
Experimental Protocol: MTT Assay for Cytotoxicity[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.
Objective: To evaluate the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT assay for assessing cell cytotoxicity.
Insecticidal Activity: A Potential Avenue for Pest Management
Trifluoromethyl-containing compounds have a significant history in the development of agrochemicals.[7] The trifluoromethyl group can enhance the insecticidal potency of a molecule.[1][8]
Studies on trifluoromethyl ketones have shown their potential as inhibitors of antennal esterases in insects, which are crucial for processing olfactory signals, including pheromones.[9] Furthermore, certain CF₃-containing polycyclic neonicotinoid derivatives have demonstrated good insecticidal activities against agricultural pests like Aphis craccivora and Nilaparvata lugens.[8]
Table 2: Insecticidal Activity of CF₃-Containing Neonicotinoid Derivatives against Aphis craccivora [8]
| Compound ID | LC₅₀ (mg/L) |
| 3o | 1.53 |
| 4k | 1.47 |
| Imidacloprid (Standard) | 1.30 |
LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test population.
The data indicates that compounds 3o and 4k exhibit insecticidal activity comparable to the commercial insecticide imidacloprid, highlighting the potential of this chemical class in crop protection.[8]
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of trifluoroacetophenone derivatives is intricately linked to their structural features. Key aspects of the structure-activity relationship (SAR) include:[10][11][12]
-
Nature and Position of Substituents: The type and placement of substituents on the phenyl ring significantly influence activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Lipophilicity: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and bioavailability.[1][3] However, an optimal level of lipophilicity is crucial for drug efficacy.[13]
-
Stereochemistry: For chiral derivatives, the spatial arrangement of atoms can lead to different biological activities between enantiomers.
The limited availability of comparative data for this compound derivatives underscores a significant research gap. Future investigations should focus on the synthesis of a library of these derivatives with systematic variations in the substitution pattern on the aromatic ring. Subsequent screening for a range of biological activities, including antimicrobial, anticancer, and insecticidal properties, will be crucial for elucidating the SAR and identifying lead compounds for further development.
Conclusion
While a direct and comprehensive comparison of the biological activities of a wide array of this compound derivatives is currently hampered by a lack of published data, the broader class of trifluoroacetophenones and related fluorinated compounds demonstrates significant potential across various therapeutic and agrochemical applications. The insights gained from structurally similar molecules provide a strong rationale for the continued exploration of this chemical space. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of novel derivatives, paving the way for future discoveries and innovations in the field.
References
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Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). National Institutes of Health. Available at: [Link]
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4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. Available at: [Link]
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p-Trifluoroacetophenone Oxime Ester Derivatives: Synthesis, Antimicrobial and Cytotoxic Evaluation and Molecular Modeling Studies. (2020). Bentham Science Publishers. Available at: [Link]
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Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed. Available at: [Link]
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Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (2024). MDPI. Available at: [Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available at: [Link]
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Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives. (2025). ACS Publications. Available at: [Link]
-
Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. (2022). Yanbu Journal of Engineering and Science. Available at: [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). ACS Publications. Available at: [Link]
-
Inorganic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. PubMed. Available at: [Link]
-
Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (2023). Semantic Scholar. Available at: [Link]
-
Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design. Available at: [Link]
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). National Institutes of Health. Available at: [Link]
-
Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PubMed Central. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate. Available at: [Link]
-
Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. National Institutes of Health. Available at: [Link]
-
A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2022). MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone: A Cost-Benefit Analysis
Introduction
4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a fluorinated ketone derivative of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique properties such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity, making it a valuable building block for complex bioactive molecules. The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for researchers and process chemists.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural outlines to analyze the underlying chemical principles, operational complexities, and economic viability of each route. The analysis is grounded in established chemical literature and provides the necessary data for scientists in drug development and process research to make informed strategic decisions. We will evaluate three major synthetic strategies: Friedel-Crafts Acylation, Grignard Reagent Acylation, and Organolithium-mediated Synthesis.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1] For the target molecule, this involves the reaction of 3-methylanisole (2-methoxytoluene) with a trifluoroacetylating agent in the presence of a strong Lewis acid catalyst.
Reaction Scheme & Mechanism
The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion, generated from the interaction between the trifluoroacetylating agent (e.g., trifluoroacetic anhydride, TFAA) and a Lewis acid like aluminum chloride (AlCl₃).[2] This acylium ion is then attacked by the electron-rich aromatic ring of 3-methylanisole. The methoxy and methyl groups are both ortho-, para-directing; however, the methoxy group is a more powerful activating group. The primary challenge is achieving regioselectivity, as acylation can occur at positions ortho or para to the methoxy group. The steric hindrance from the adjacent methyl group at the 2-position favors acylation at the 4-position (para to the methoxy group), which is the desired outcome.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol
-
To a stirred solution of 3-methylanisole (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise at 0°C.
-
Allow the mixture to stir for 15 minutes.
-
Add trifluoroacetic anhydride (TFAA, 1.1 eq.) dropwise to the suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by GC-MS.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield the final product.
Cost-Benefit Analysis
-
Costs:
-
Reagents: 3-methylanisole and trifluoroacetic anhydride are moderately priced. Aluminum chloride is an inexpensive commodity chemical.[4]
-
Operational: The reaction requires standard glass reactors and operates at manageable temperatures. However, the use of stoichiometric amounts of AlCl₃ generates significant acidic aluminum-containing aqueous waste, which incurs disposal costs and environmental burdens.[3]
-
Purification: Potential formation of regioisomers may necessitate careful and potentially costly chromatographic purification to achieve high purity, reducing the effective yield.
-
-
Benefits:
-
Convergence: This is a highly convergent, one-pot reaction, making it procedurally straightforward.
-
Scalability: Friedel-Crafts acylations are well-established industrial processes and are generally scalable.[5]
-
Raw Materials: The starting materials are readily available from commercial suppliers.
-
Method 2: Grignard Reagent Acylation
This method involves the creation of an organometallic nucleophile (a Grignard reagent) from an appropriately substituted aryl halide, which then reacts with a trifluoroacetyl electrophile.[6] This approach offers a different strategic bond formation (C-C bond formation via nucleophilic attack) compared to the electrophilic substitution of the Friedel-Crafts route. The key starting material would be 1-bromo-4-methoxy-2-methylbenzene.
Reaction Scheme & Mechanism
The synthesis begins with the preparation of the Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide, by reacting 1-bromo-4-methoxy-2-methylbenzene with magnesium metal in an anhydrous ether solvent like THF.[7] This powerful nucleophile is then reacted with a suitable trifluoroacetylating agent. A simple agent like ethyl trifluoroacetate can be used, but this risks over-addition to form a tertiary alcohol. A superior and more controlled method is the Weinreb-Nahm ketone synthesis.[6][8] This involves using N-methoxy-N-methyltrifluoroacetamide. The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate that does not collapse until acidic workup, thus preventing the formation of the tertiary alcohol byproduct and leading to high yields of the desired ketone.[6]
Caption: Workflow for Grignard Reagent Synthesis.
Experimental Protocol
-
Grignard Formation: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.) and a crystal of iodine.[6]
-
Add a solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining halide solution to maintain a gentle reflux.
-
After the addition, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Acylation: In a separate flask, dissolve N-methoxy-N-methyltrifluoroacetamide (1.05 eq.) in anhydrous THF and cool to 0°C.
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution via cannula, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the pure ketone.
Cost-Benefit Analysis
-
Costs:
-
Reagents: The starting aryl bromide is more expensive than 3-methylanisole. The trifluoroacetyl Weinreb amide must either be purchased at a high cost or prepared in a separate step. Anhydrous solvents and inert atmosphere techniques add to the operational cost and complexity.
-
Process: This is a two-step process (if the amide is prepared) which increases labor and time. The sensitivity of Grignard reagents to moisture requires rigorous control of reaction conditions.[7]
-
-
Benefits:
-
Selectivity: The regiochemistry is perfectly controlled by the position of the bromine on the starting material, eliminating the risk of isomeric byproducts.
-
High Yield: The Weinreb amide method is known for its high yields and clean reaction profiles, which can simplify purification and reduce downstream costs.[6]
-
Functional Group Tolerance: Grignard reactions, especially with Weinreb amides, are tolerant of a variety of functional groups, making the strategy versatile.
-
Method 3: Organolithium-mediated Synthesis
Organolithium reagents are more powerful nucleophiles and stronger bases than their Grignard counterparts.[9] This route typically involves a lithium-halogen exchange or a directed ortho-metalation, followed by acylation. For this target, a lithium-halogen exchange with 1-bromo-4-methoxy-2-methylbenzene is the most direct approach.
Reaction Scheme & Mechanism
The process begins by treating 1-bromo-4-methoxy-2-methylbenzene with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (typically -78°C) in an anhydrous solvent like THF or diethyl ether.[8] This rapidly forms the highly reactive 4-methoxy-2-methylphenyllithium species. This nucleophile is then quenched with an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate or N-trifluoroacetylpiperidine.[10] The extreme reactivity of the organolithium reagent necessitates cryogenic conditions to prevent side reactions, such as reaction with the solvent.[11]
Caption: Workflow for Organolithium-mediated Synthesis.
Experimental Protocol
-
Add a solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 eq.) in anhydrous THF to a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise, keeping the internal temperature below -70°C.
-
Stir the resulting solution at -78°C for 1 hour to ensure complete lithium-halogen exchange.
-
Add ethyl trifluoroacetate (1.1 eq.) dropwise to the organolithium solution at -78°C.
-
After stirring for 2-3 hours at -78°C, allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and extraction with diethyl ether.
-
Dry the organic phase, remove the solvent, and purify the product via column chromatography.
Cost-Benefit Analysis
-
Costs:
-
Reagents: Alkyllithium reagents are expensive and pyrophoric, requiring specialized handling techniques and equipment.[12] The need for cryogenic temperatures (-78°C) significantly increases energy costs and presents major challenges for large-scale industrial production.[10]
-
Safety & Infrastructure: The handling of pyrophoric n-BuLi and the requirement for cryogenic reactors make this the most hazardous and capital-intensive method.
-
Yields: While often effective, yields can be variable and are highly sensitive to the precise control of temperature and moisture. Low yields (e.g., 41% reported for a similar synthesis) can dramatically increase the cost per gram of the final product.[10]
-
-
Benefits:
-
High Reactivity: The high reactivity of organolithiums allows for very fast reactions, even at low temperatures.[8]
-
Excellent Selectivity: Like the Grignard route, the regioselectivity is perfectly controlled by the starting halide.
-
Comparative Summary and Recommendation
To facilitate a direct comparison, the key metrics for each synthetic route are summarized below. Costs are presented on a relative scale (Low, Moderate, High) based on reagent prices and operational complexity.
| Metric | Friedel-Crafts Acylation | Grignard Reagent Acylation (Weinreb) | Organolithium Synthesis |
| Starting Material Cost | Low (3-Methylanisole) | Moderate (Aryl Bromide) | Moderate (Aryl Bromide) |
| Key Reagent Cost | Low (AlCl₃) | High (Weinreb Amide) | High (n-BuLi) |
| Typical Yield | Moderate to High | High | Variable (Potentially Low)[10] |
| Regioselectivity | Good (Sterically directed) | Excellent (Pre-defined) | Excellent (Pre-defined) |
| Operating Temperature | 0°C to RT | 0°C to RT | -78°C (Cryogenic) |
| Scalability | Good | Good | Poor to Moderate |
| Safety & Handling | Moderate (Corrosive AlCl₃) | Moderate (Anhydrous/Inert) | High (Pyrophoric n-BuLi) |
| Waste Stream | High (Acidic Al waste) | Moderate | Moderate |
| Overall Cost-Effectiveness | Potentially High (if yield is good) | Moderate to High | Low |
Conclusion and Recommendation
The choice of synthetic route for this compound is a classic example of the trade-offs between raw material cost, process complexity, and overall efficiency.
-
For large-scale, cost-driven industrial production, the Friedel-Crafts Acylation is likely the most attractive starting point. Its use of inexpensive raw materials and its proven scalability are significant advantages.[5] The primary challenges to overcome would be optimizing reaction conditions to maximize the yield of the desired regioisomer and developing an efficient, environmentally responsible plan for managing the acidic waste stream.
-
For laboratory-scale synthesis, medicinal chemistry programs, or when high purity and reliable yield are paramount, the Grignard Reagent Acylation using a Weinreb amide is the superior choice.[6] Although the starting materials are more expensive, the excellent regiocontrol and high, clean yields often lead to a lower cost for the purified final product by simplifying downstream processing. This route offers the best balance of reliability, selectivity, and safety for research and development settings.
-
The Organolithium-mediated Synthesis is the least practical option for most applications. The severe operational constraints (cryogenic temperatures), high cost, and significant safety hazards associated with pyrophoric reagents make it difficult to justify unless other methods have failed.[10][11] Its application would be limited to very specific, small-scale scenarios where its unique reactivity is essential.
Ultimately, the optimal synthetic strategy depends on the specific goals of the project. A process chemist focused on producing kilograms of material will prioritize the economic advantages of the Friedel-Crafts route, whereas a medicinal chemist needing a few hundred milligrams of high-purity material for biological screening will benefit most from the reliability and precision of the Grignard-Weinreb approach.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
- Hikal Ltd. (2021). Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents.
- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroacetophenone.
- Sigma-Aldrich. (n.d.). Organolithium Reagents.
- Siegel, D., & Myers, A. (n.d.). Organolithium Reagents. Harvard University.
- Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
- Wikipedia. (n.d.). Organolithium reagent.
- Scirp.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
- Benchchem. (n.d.). Yield comparison of different 4'-(Methylthio)acetophenone synthesis routes.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ChemHelp ASAP. (2019). Synthesis of organolithium reagents. YouTube.
- Professor Dave Explains. (2019). Organolithium Reagents. YouTube.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
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- 12. m.youtube.com [m.youtube.com]
alternative reagents for the synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
An Expert's Guide to the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone: A Comparative Analysis of Reagents
In the landscape of pharmaceutical and agrochemical research, trifluoromethyl ketones, such as this compound, are pivotal structural motifs. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of reagents, reaction conditions, and mechanistic underpinnings to inform rational experimental design.
The Target Molecule: Structure and Retrosynthesis
The target, this compound, possesses a substituted aromatic ring that presents specific challenges and opportunities in its synthesis. The methoxy and methyl groups are ortho- and para-directing, but their relative positions influence the regioselectivity of electrophilic aromatic substitution reactions. The primary retrosynthetic disconnection is at the bond between the aromatic ring and the carbonyl group, suggesting two main forward synthesis strategies: Electrophilic Acylation and Nucleophilic Addition.
Figure 1. Primary retrosynthetic analysis of the target molecule.
Route 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The most direct and classical approach to synthesizing aryl ketones is the Friedel-Crafts acylation. This method involves the reaction of an aromatic compound—in this case, 3-methoxytoluene—with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Reagent System A: Trifluoroacetic Anhydride (TFAA) with Lewis Acids
Trifluoroacetic anhydride (TFAA) is a potent and common electrophile for this transformation. The choice of Lewis acid is critical and dictates the reaction's efficiency and regioselectivity.
-
Mechanism: The Lewis acid (e.g., AlCl₃) coordinates to a carbonyl oxygen of TFAA, generating a highly electrophilic trifluoroacetyl cation or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring of 3-methoxytoluene. The methoxy group is a strong activating group, and the methyl group is a weaker one; both direct incoming electrophiles to the ortho and para positions. Given the starting material, the primary site of acylation is the C4 position, which is para to the methyl group and ortho to the strongly activating methoxy group, leading to the desired product.
Figure 2. General workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis via TFAA and AlCl₃
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and 3-methoxytoluene (12.2 g, 100 mmol).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 14.7 g, 110 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA, 23.1 g, 110 mmol) dropwise via a syringe over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor progress by TLC or GC-MS.
-
Quenching: Slowly pour the reaction mixture into a flask containing crushed ice (200 g) and concentrated HCl (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Reagent System B: Triflic Acid as Catalyst and Solvent
An alternative to traditional Lewis acids is a strong protic acid like trifluoromethanesulfonic acid (triflic acid). It can serve as both the catalyst and the solvent, offering a homogenous reaction environment that can proceed under milder conditions without the need for chlorinated solvents.
-
Advantages: Triflic acid is recoverable and often leads to cleaner reactions with simpler workups compared to aluminum chloride, which generates large amounts of aluminum hydroxide waste. The reactions can also be faster.
Route 2: Nucleophilic Addition using Organometallic Reagents
This modern alternative circumvents the potential regioselectivity issues and harsh conditions of Friedel-Crafts reactions. The strategy involves forming an organometallic nucleophile from a pre-functionalized aromatic ring, which then attacks a trifluoroacetyl electrophile.
Reagent System C: Grignard Reagent with a Trifluoroacetate Ester
This approach begins with the preparation of a Grignard reagent from 4-bromo-2-methoxytoluene. This organometallic species then reacts with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.
-
Mechanism: 4-Bromo-2-methoxytoluene is converted to the corresponding Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide, by reacting with magnesium metal. This powerful nucleophile then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the desired ketone.
A Comparative Guide to Purity Assessment of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone: An In-Depth Analysis by HPLC and GC
In the landscape of pharmaceutical and materials science research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, a complex trifluoromethylated ketone with significant potential in organic synthesis.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating framework for each protocol, and is grounded in authoritative analytical principles. Our objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to make informed decisions for their analytical challenges.
Understanding the Analyte: this compound
This compound is a substituted aromatic ketone. Its structure, featuring a trifluoromethyl group, a methoxy group, and a methyl group on the phenyl ring, presents a unique analytical profile.
-
Chromophoric Nature : The conjugated system of the benzene ring and the carbonyl group imparts strong UV absorbance, making it an excellent candidate for HPLC with UV detection.
-
Volatility and Thermal Stability : The trifluoromethyl group can enhance volatility. However, the overall molecular weight and polarity suggest that it should be amenable to both GC (with appropriate temperature programming) and HPLC. Its thermal stability is a critical parameter for GC analysis to avoid on-column degradation.
-
Potential Impurities : The synthesis of such a molecule can lead to various impurities, including regioisomers (e.g., different methylation or methoxylation positions), unreacted starting materials, or by-products from side reactions. A robust analytical method must be able to resolve the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the primary choice for the analysis of non-volatile or thermally labile compounds like many pharmaceutical ingredients. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's moderate polarity.
HPLC Experimental Protocol
Objective: To develop a stability-indicating RP-HPLC method for the accurate quantification of this compound and the resolution of its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or diode-array (DAD) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Method Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is chosen for its versatility and proven performance in separating a wide range of moderately polar compounds. The smaller particle size enhances efficiency and resolution.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water. The acid helps to protonate any acidic or basic functional groups, leading to sharper peaks.
-
B: Acetonitrile. Acetonitrile is selected over methanol for its lower viscosity and better UV transparency.
-
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-15 min: 40% B to 90% B
-
15-17 min: 90% B (hold)
-
17.1-20 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Injection Volume: 5 µL
-
Detection: PDA/DAD at 254 nm. A full spectrum can be collected to check for peak purity and identify impurities.
-
Sample Preparation: 1.0 mg/mL solution in 50:50 Acetonitrile:Water.
Rationale and Self-Validation
The choice of a C18 stationary phase provides a non-polar environment, allowing for the separation of compounds based on their hydrophobicity. The gradient elution is crucial; it starts with a higher water content to retain and separate polar impurities, then increases the organic content to elute the main analyte and any non-polar impurities. The PDA/DAD detector is a cornerstone of this self-validating system. It not only quantifies the analyte but also performs peak purity analysis by comparing UV spectra across a single peak, providing confidence that the main peak is not co-eluting with an impurity.
Visualizing the HPLC Workflow
Caption: The analytical workflow for HPLC purity assessment.
Gas Chromatography (GC): A High-Resolution Alternative
GC is an excellent technique for volatile and thermally stable compounds. Given the likely volatility of this compound, GC offers the potential for very high-resolution separations and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
GC Experimental Protocol
Objective: To establish a GC method for the purity determination of this compound, focusing on resolving volatile impurities and isomers.
Instrumentation:
-
GC system with a split/splitless injector, a temperature-programmable column oven, and an FID or MS detector.
-
Data acquisition and processing software.
Method Parameters:
-
Column: A mid-polarity column, such as a DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This polarity is chosen to provide a different selectivity compared to the non-polar phases, which can be advantageous for separating isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C. This temperature should be high enough to ensure rapid volatilization without causing thermal degradation.
-
Split Ratio: 50:1. A split injection is used to prevent column overloading with a concentrated sample.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Detector:
-
FID at 300 °C. FID offers excellent sensitivity for organic compounds.
-
Alternatively, an MS detector can be used for definitive identification of impurities.
-
-
Sample Preparation: 1.0 mg/mL solution in Dichloromethane.
Rationale and Self-Validation
The temperature program is designed to first separate highly volatile impurities at the initial low temperature, followed by a ramp to elute the main analyte and less volatile components. The choice of a DB-17 column provides a different separation mechanism (pi-pi interactions) than the hydrophobic interactions in RP-HPLC, offering a complementary view of the sample's purity. Using an FID provides robust quantification based on the carbon content of the analytes. When coupled with an MS, the system becomes self-validating by providing mass spectra for each peak, allowing for the tentative identification of impurities based on their fragmentation patterns.
Visualizing the GC Workflow
Caption: The analytical workflow for GC purity assessment.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC is not about which is "better," but which is more "fit for purpose." The following table summarizes the key performance attributes of each technique for the analysis of this compound.
| Parameter | HPLC with PDA/DAD | GC with FID | Commentary |
| Applicability | Excellent for non-volatile and thermally labile impurities. | Ideal for volatile and thermally stable impurities. | The two techniques are highly complementary and can detect different impurity profiles. |
| Resolution | Very good, especially with modern sub-2 µm columns. | Excellent, often superior to HPLC for complex mixtures of volatile isomers. | GC columns are much longer, providing higher theoretical plates. |
| Sensitivity (LOD/LOQ) | Good to excellent, depending on the chromophore. | Excellent, FID is highly sensitive to hydrocarbons. | Both techniques can achieve low detection limits required for purity analysis. |
| Analysis Time | Typically 15-30 minutes. | Typically 20-40 minutes including oven cool-down. | Runtimes are comparable for method development. |
| Quantification | Highly accurate with external standards. PDA allows for peak purity assessment. | Accurate using % area normalization, assuming similar response factors for impurities. | For regulatory filings, HPLC is often preferred due to its direct quantification against a reference standard. |
| Impurity Identification | Possible with PDA (UV spectrum) and hyphenation to MS (LC-MS). | Excellent when coupled with MS (GC-MS) for structural elucidation of volatile impurities. | GC-MS is a powerful tool for identifying unknown volatile impurities. |
Conclusion and Recommendation
For a comprehensive purity assessment of this compound, both HPLC and GC are invaluable and complementary tools.
-
For routine quality control and release testing , a validated RP-HPLC method is recommended as the primary technique. Its robustness, high accuracy in quantification, and ability to analyze a broad range of non-volatile impurities make it the industry standard. The use of a PDA detector adds a layer of confidence through in-situ peak purity analysis.
-
For in-depth characterization, isomer analysis, and identification of volatile impurities , GC-MS is the superior choice. Its high resolving power and the structural information provided by mass spectrometry are essential during process development and for investigating out-of-specification results.
Ultimately, a dual-technique approach provides the most complete and trustworthy picture of the purity of this compound, ensuring the quality and consistency required in modern research and development.
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
-
Gas Chromatography and Mass Spectrometry: A Practical Guide. McMaster, C., & McMaster, M. C. (1998). Wiley-VCH. [Link]
-
Agilent Technologies. (n.d.). GC Column Selection Guide. Agilent. Retrieved January 17, 2026, from [Link]
A Comparative Guide to Elucidating the Reaction Pathway of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
Introduction: The study of reaction mechanisms is foundational to advancing chemical synthesis, enabling precise control over reaction outcomes and the development of novel therapeutics.[] 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a molecule of significant interest due to its structural motifs: a highly electrophilic carbonyl center activated by the potent electron-withdrawing trifluoromethyl group, and an aromatic ring substituted with moderately electron-donating groups.[2][3] This electronic push-pull system presents a compelling case for detailed mechanistic investigation.
Part 1: Proposed Primary and Alternative Reaction Pathways
The primary determinant of reactivity for this compound is the carbonyl group's high electrophilicity. This makes nucleophilic addition the most probable reaction pathway. However, a comprehensive study must also consider viable alternatives.
The Plausible Primary Pathway: Nucleophilic Carbonyl Addition
The most direct pathway involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This proceeds through a high-energy tetrahedral intermediate, which then undergoes protonation (or other subsequent steps) to yield the final product. In aqueous or protic media, a pre-equilibrium step involving the formation of a gem-diol (hydrate) is highly probable, a phenomenon observed in similar trifluoroacetophenones.[4][5]
Caption: Comparison of plausible reaction pathways.
Part 2: A Comparative Guide to Experimental Validation
To distinguish between these pathways, a combination of kinetic, spectroscopic, and computational methods is required. [6][7]Each technique provides a unique piece of the mechanistic puzzle.
Kinetic Analysis: Determining the Rate Law
Expertise & Experience: The first step in any mechanistic study is to determine the reaction's rate law, which mathematically describes how the concentration of reactants influences the reaction rate. [8]This provides crucial information about the molecules involved in the rate-determining step. [6]We employ the method of initial rates because it simplifies the analysis by measuring the rate before significant reactant depletion or potential product inhibition occurs. [9] Experimental Protocol: Method of Initial Rates
-
Preparation: Prepare stock solutions of this compound and the chosen nucleophile in a suitable solvent (e.g., acetonitrile, THF). Ensure the solvent is inert and dry.
-
Constant Temperature: Set up a thermostated reaction vessel to maintain a constant temperature (e.g., 298 K) throughout all experiments.
-
Baseline Experiment (Run 1): Combine known concentrations of the ketone (e.g., 0.1 M) and the nucleophile (e.g., 0.1 M).
-
Monitoring: Initiate the reaction and immediately begin monitoring the concentration of the ketone or product over time using an appropriate technique (e.g., UV-Vis spectrophotometry by following the disappearance of the ketone's n-π* transition, or HPLC with a UV detector).
-
Rate Calculation: Plot concentration versus time. The initial rate is the absolute value of the slope of the tangent to this curve at t=0. [8]6. Varying [Ketone] (Run 2): Double the initial concentration of the ketone (e.g., 0.2 M) while keeping the nucleophile concentration constant (0.1 M). Repeat steps 4 and 5.
-
Varying [Nucleophile] (Run 3): Revert the ketone concentration to the baseline (0.1 M) and double the initial concentration of the nucleophile (e.g., 0.2 M). Repeat steps 4 and 5.
-
Rate Law Determination: Compare the change in the initial rate with the change in concentration for each reactant to determine the order of reaction with respect to each. The general rate law is: Rate = k[Ketone]ˣ[Nucleophile]ʸ.
Data Presentation and Interpretation
| Run | [Ketone] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | R₁ |
| 2 | 0.20 | 0.10 | R₂ |
| 3 | 0.10 | 0.20 | R₃ |
-
If doubling [Ketone] doubles the rate (R₂ ≈ 2R₁), the reaction is first order in the ketone (x=1).
-
If doubling [Nucleophile] doubles the rate (R₃ ≈ 2R₁), the reaction is first order in the nucleophile (y=1).
-
A rate law of Rate = k[Ketone]¹[Nucleophile]¹ strongly supports a bimolecular rate-determining step, consistent with the direct nucleophilic addition pathway.
Spectroscopic Interrogation for Intermediate Detection
Expertise & Experience: While kinetic data provides indirect evidence, directly observing a transient reaction intermediate is a powerful confirmation of a proposed mechanism. [10]The choice of spectroscopic technique depends on the intermediate's expected lifetime and structural features. [11]In-situ (in-reaction) monitoring is invaluable as it analyzes species in their native environment without requiring isolation. Comparative Overview of Spectroscopic Techniques
| Technique | Principle | Information Gained | Suitability for this System |
| In-Situ FT-IR | Monitors changes in vibrational frequencies. [12] | Tracks disappearance of C=O bond (~1715 cm⁻¹) and appearance of C-O and O-H bonds. | Excellent for real-time kinetic analysis and identifying functional group transformations. |
| In-Situ NMR | Tracks changes in the chemical environment of nuclei (¹H, ¹³C, ¹⁹F). [12] | Can directly observe the signals of the tetrahedral intermediate, especially the upfield shift of the carbonyl carbon and changes in the ¹⁹F signal. | Provides detailed structural information on intermediates that have a sufficient lifetime and concentration. |
| ESI-Mass Spectrometry | Detects and identifies charged species. [13] | Can detect charged intermediates like the tetrahedral alkoxide or radical anions (in SET). | Highly sensitive; ideal for identifying low-concentration charged intermediates, especially in catalyzed reactions. |
Experimental Protocol: In-Situ FT-IR Monitoring
-
Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for organic solvents.
-
Background Spectrum: Record a background spectrum of the pure solvent at the reaction temperature. This will be automatically subtracted from subsequent spectra. [11]3. Initiate Reaction: Inject the reactants into the reaction vessel containing the ATR probe and begin spectral acquisition immediately.
-
Data Collection: Collect spectra at regular time intervals (e.g., every 30 seconds) throughout the reaction.
-
Analysis: Monitor the key spectral regions. The disappearance of the strong carbonyl (C=O) absorption band of the starting ketone and the appearance of new bands corresponding to the C-O and O-H (after workup) of the product provide direct evidence of the transformation. The transient appearance and subsequent disappearance of a band could indicate an observable intermediate.
Computational Modeling
Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and validation tool. [14]It allows us to map the entire potential energy surface of a proposed reaction, calculating the relative energies of reactants, transition states, and intermediates. [15]The pathway with the lowest calculated activation energy barrier is the most thermodynamically and kinetically favorable, providing strong theoretical support for one mechanism over another.
Protocol: DFT Calculation Workflow
-
Structure Modeling: Build the 3D structures of reactants (ketone, nucleophile), proposed intermediates (tetrahedral, radical anion), and transition states for each pathway.
-
Method Selection: Choose a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to be effective for similar molecules. [15]3. Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation for each species.
-
Frequency Calculation: Perform frequency calculations to confirm that reactants and intermediates are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Profile Construction: Plot the calculated Gibbs free energies of each species to construct a reaction energy profile, visually comparing the activation barriers of the competing pathways.
Part 3: Integrated Experimental Workflow
A confident mechanistic assignment relies on the convergence of evidence from multiple, independent lines of inquiry. The following workflow illustrates a logical progression for this investigation.
Caption: A decision-making workflow for mechanistic elucidation.
Conclusion
References
-
Fiveable. (n.d.). Experimental methods for rate law determination | Chemical Kinetics Class Notes. Retrieved from [Link]
-
JSS College of Arts, Commerce and Science. (n.d.). Methods of determining organic reaction mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, November 29). What Experimental Evidence Determines A Reaction Mechanism? [Video]. YouTube. Retrieved from [Link]
-
Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, November 29). How Are Reaction Intermediates Detected? [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, December 10). What Methods Determine Reaction Order From Experiments? [Video]. YouTube. Retrieved from [Link]
-
Jurček, O., et al. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(40), 10935-10945. Retrieved from [Link]
-
IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Computational Studies on the Mechanisms and Dynamics of OH Reactions with CHF2CHFOCF3 and CHF2CH2OCF3. Retrieved from [Link]
-
Yanbu Journal of Engineering and Science. (2022, February 7). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Retrieved from [Link]
-
Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(10), 4270-4276. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Request PDF. Retrieved from [Link]
-
NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... Retrieved from [Link]
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benchmarking the efficiency of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone synthesis against literature methods
A Comparative Benchmarking Guide to the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
In the landscape of pharmaceutical and agrochemical research, the synthesis of trifluoromethyl ketones represents a critical step in the development of novel bioactive molecules. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, a valuable building block in medicinal chemistry. We will benchmark a classical Friedel-Crafts acylation against a modern organometallic approach, offering detailed protocols and a critical evaluation of their respective efficiencies.
Introduction to this compound
This compound (CAS 845823-11-2) is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a trifluoromethyl ketone moiety, makes it a key component for introducing the trifluoromethyl group into larger molecules. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and development.
This guide will compare two distinct synthetic strategies for this target molecule:
-
Method A: Friedel-Crafts Acylation
-
Method B: Grignard Reagent Addition to a Trifluoroacetylating Agent
Each method will be evaluated based on reaction yield, purity, reaction time, temperature, cost of reagents, and safety considerations.
Method A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][4] For the synthesis of this compound, 3-methylanisole is acylated using trifluoroacetic anhydride as the acylating agent and aluminum chloride as the catalyst.
Experimental Protocol: Method A
Materials:
-
3-Methylanisole
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred suspension.
-
After 15 minutes, add a solution of 3-methylanisole (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Method B: Grignard Reagent Addition
An alternative approach involves the use of an organometallic reagent, specifically a Grignard reagent, which acts as a nucleophile.[5] In this method, 4-methoxy-2-methylphenylmagnesium bromide is prepared from the corresponding aryl bromide and then reacted with a suitable trifluoroacetylating agent, such as S-ethyl trifluorothioacetate.
Experimental Protocol: Method B
Materials:
-
1-Bromo-4-methoxy-2-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
S-Ethyl trifluorothioacetate
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Add a solution of 1-bromo-4-methoxy-2-methylbenzene (1.2 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of S-ethyl trifluorothioacetate (1.0 eq) in anhydrous THF.
-
Slowly add the S-ethyl trifluorothioacetate solution to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Workflow for Grignard Reagent Addition
Caption: Workflow for the synthesis of this compound via Grignard reagent addition.
Comparative Analysis
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Grignard Reagent Addition |
| Starting Material | 3-Methylanisole | 1-Bromo-4-methoxy-2-methylbenzene |
| Acylating Agent | Trifluoroacetic anhydride | S-Ethyl trifluorothioacetate |
| Catalyst/Reagent | AlCl₃ (Lewis Acid) | Mg (for Grignard formation) |
| Typical Yield | 60-75% | 70-85% |
| Purity (post-column) | >98% | >98% |
| Reaction Time | 4-6 hours | 3-5 hours (total) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reagent Cost | Moderate | Higher (due to bromo-precursor) |
| Scalability | Good, but exothermic | Good, but requires inert conditions |
| Safety Concerns | Corrosive AlCl₃, exothermic quenching | Pyrophoric Grignard reagent, anhydrous conditions |
Discussion
Method A: Friedel-Crafts Acylation
This classical approach is robust and generally provides good yields. The starting materials, 3-methylanisole and trifluoroacetic anhydride, are commercially available and relatively inexpensive. However, the use of a stoichiometric amount of AlCl₃ can lead to significant waste generation and challenging workup procedures. The reaction is also prone to potential regioselectivity issues, although the directing effects of the methoxy and methyl groups strongly favor the desired product. The exothermic nature of the reaction and the quenching step require careful temperature control, especially on a larger scale.
Method B: Grignard Reagent Addition
Conclusion
Both the Friedel-Crafts acylation and the Grignard reagent addition are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including cost, scale, available equipment, and expertise. For smaller-scale laboratory synthesis where high yields are prioritized, the Grignard approach may be preferable. For larger-scale production where cost and operational simplicity are key factors, the Friedel-Crafts acylation remains a competitive option.
Future research may focus on developing catalytic Friedel-Crafts acylations using more environmentally benign catalysts or exploring alternative organometallic routes that are less sensitive to air and moisture.
References
- DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google P
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2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes - Organic Chemistry Portal. (URL: [Link])
-
Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel... - ResearchGate. (URL: [Link])
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google P
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Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC - NIH. (URL: [Link])
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (URL: [Link])
- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
-
Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (URL: [Link])
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (URL: [Link])
-
Acetophenone, ω-methoxy - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (URL: [Link])
-
4'-Methoxy-2,2,2-trifluoroacetophenone - the NIST WebBook. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
This guide provides a detailed protocol for the safe and compliant disposal of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone (CAS No. 845823-11-2). As a fluorinated acetophenone derivative, this compound requires specific handling procedures to mitigate risks to personnel and the environment. The following procedures are designed to provide a self-validating system for safety and regulatory compliance in a laboratory setting.
Pre-Disposal Safety Assessment & Characterization
Before beginning any disposal procedure, a thorough understanding of the compound's characteristics is essential. This initial assessment forms the foundation of a safe disposal plan.
Hazard Identification
This compound is an organic compound containing fluorine, a halogen. This classifies it as a halogenated organic compound .[1][2] This classification is the single most critical factor in determining its disposal pathway, as mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory settings. Halogenated wastes require specialized incineration processes to prevent the release of toxic byproducts, making their disposal more expensive than non-halogenated solvents, which can sometimes be recycled as fuel additives.[1]
Summary of Key Hazards & Properties:
| Property | Value/Information | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 845823-11-2 | [3] |
| Molecular Formula | C10H9F3O2 | [4] |
| Primary Hazard Class | Halogenated Organic Compound | [1][2] |
| Anticipated Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Harmful if swallowed.[7] | [5][6][7] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [8] |
| Disposal Consideration | Must be treated as regulated hazardous waste. Do not dispose down the drain.[9][10] | [9][10] |
Personal Protective Equipment (PPE)
Based on the anticipated hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[6]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: A lab coat is required. Ensure exposed skin is minimized.[5]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Step-by-Step Disposal Protocol
This protocol ensures waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation
This is the most critical step. Due to its trifluoro- group, this compound must be disposed of in a dedicated Halogenated Organic Waste stream.
-
Action: Designate a specific, clearly labeled waste container solely for halogenated organic liquids.
-
Causality: Mixing halogenated compounds with non-halogenated solvents (like acetone or ethanol) contaminates the entire container, forcing the entire volume to be disposed of via the more expensive halogenated waste process.[1] Even trace amounts can necessitate reclassification of the entire waste drum.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Action:
-
Select a chemically compatible container. Borosilicate glass or a suitable plastic container with a screw-top cap is recommended.[9][11] Ensure the container is in good condition with no cracks or deterioration.[12]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[10] If other halogenated solvents are added to this container, list all components.[10]
-
Include relevant hazard pictograms (e.g., irritant, health hazard).
-
Step 3: Waste Accumulation
Proper accumulation practices prevent spills and ensure the laboratory remains compliant with storage limits.
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) .[9][12] This area should be near the point of generation and clearly marked.[13]
-
Ensure the container is placed within secondary containment (e.g., a spill tray) to capture any potential leaks.[11]
-
Keep the waste container tightly closed at all times, except when actively adding waste.[9][10] This minimizes the release of volatile organic compounds (VOCs).
-
Do not overfill the container. Leave at least 10% of headspace (one-inch) to allow for expansion.[12][13]
-
Step 4: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through a licensed and approved channel.
-
Action:
-
Once the container is full or has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9][12]
-
Follow their specific procedures for waste pickup scheduling and documentation.
-
Crucially, never pour this chemical down the drain. [9][10] This is a direct violation of environmental regulations.
-
Emergency Procedures & Spill Management
Accidents can happen. A clear, pre-defined emergency plan is a hallmark of a trustworthy safety system.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill using a chemical absorbent pad or material.
-
Place the contaminated absorbent material into a sealed plastic bag.
-
Label the bag as "Hazardous Waste: Debris contaminated with this compound" and dispose of it through the EH&S office.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a significant inhalation risk.
-
Contact your institution's emergency response team or EH&S immediately.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for halogenated chemical waste disposal.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Echemi. (n.d.). 4'-methoxy-2,2,2-trifluoroacetophenone Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet for 2',3',4'-Trifluoroacetophenone.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Illinois Pollution Control Board. (n.d.). Part 729 Land Disposal Restrictions.
- Fisher Scientific. (2025). Safety Data Sheet for a related compound.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds.
- Unknown Source. Hazardous Waste Segregation.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 4'-methoxyacetophenone.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- ChemicalBook. (n.d.). 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE CAS 711-38-6.
- Sigma-Aldrich. (n.d.). 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE AldrichCPR.
- Wiley. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone - SpectraBase.
- Sigma-Aldrich. (2014). Safety Data Sheet for Acetophenone.
- Alchem Pharmtech. (n.d.). CAS 845823-11-2 | this compound.
- NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone - NIST WebBook.
- Rieke Metals. (n.d.). This compound | #6584.
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. bucknell.edu [bucknell.edu]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | #6584 | Rieke Metals Products & Services [riekemetals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
